4-Methyltetrahydro-2H-pyran-4-OL
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(7)2-4-8-5-3-6/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUYGCJQVJXUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492877 | |
| Record name | 4-Methyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7525-64-6 | |
| Record name | Tetrahydro-4-methyl-2H-pyran-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7525-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-Pyran-4-ol, tetrahydro-4-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-methyloxan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methyltetrahydro-2H-pyran-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyltetrahydro-2H-pyran-4-ol, with the CAS number 7525-64-6, is a heterocyclic organic compound. As a substituted tetrahydropyran, it belongs to a class of compounds that are of significant interest in medicinal chemistry and drug discovery. The tetrahydropyran ring is a key structural motif found in numerous natural products and synthetic pharmaceutical agents. This guide provides a comprehensive overview of the known properties, synthesis, and safety information for this compound.
Chemical and Physical Properties
This section summarizes the key chemical identifiers and physicochemical properties of this compound. While some physical data is available, specific values for melting point, density, and solubility are not readily found in publicly available literature.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 7525-64-6 |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4-methyloxan-4-ol, 4-hydroxy-4-methyltetrahydropyran |
Table 2: Physical and Safety Properties of this compound
| Property | Value |
| Physical Form | Colorless to Yellow Solid |
| Boiling Point | 197.1 ± 8.0 °C at 760 mmHg |
| Melting Point | Not available |
| Density | Not available |
| Solubility | Not available |
| Flash Point | 82.3 ± 12.7 °C |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the Grignard reaction of dihydro-2H-pyran-4(3H)-one with methylmagnesium bromide.[1]
Materials:
-
Dihydro-2H-pyran-4(3H)-one (1 g, 9.99 mmol)
-
Methylmagnesium bromide (3.66 mL, 10.99 mmol)
-
Diethyl ether (50 mL)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Brine
Procedure:
-
A solution of dihydro-2H-pyran-4(3H)-one (1 g, 9.99 mmol) in diethyl ether (50 mL) is cooled to 0 °C in an ice bath.
-
Methylmagnesium bromide (3.66 mL, 10.99 mmol) is added dropwise to the cooled solution via a syringe.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to gradually warm to room temperature, with continued stirring for an additional hour.
-
The reaction is quenched by the sequential addition of saturated aqueous NaHCO₃ and NH₄Cl solutions.
-
The product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
This procedure affords the crude product, this compound, as an oil with a reported yield of 86%.[1]
Analysis:
The structure of the resulting product can be confirmed by spectroscopic methods. For instance, ¹H NMR spectroscopy in CDCl₃ will show characteristic signals for the methyl and tetrahydropyran protons.[1]
Potential Applications in Research and Drug Development
While specific applications for this compound are not extensively documented in the available literature, the tetrahydropyran scaffold is a valuable pharmacophore in drug discovery. Substituted tetrahydropyrans are explored for a wide range of biological activities and are often used as bioisosteric replacements for other cyclic systems to improve pharmacokinetic properties such as solubility and metabolic stability.
Given its structure, this compound could serve as a chiral building block or a scaffold for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug design.
Signaling Pathways
There is currently no available information in the searched scientific literature detailing the involvement of this compound in any specific signaling pathways.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound from dihydro-2H-pyran-4(3H)-one.
Caption: Synthesis of this compound.
References
"4-Methyltetrahydro-2H-pyran-4-OL" discovery and historical synthesis
An In-depth Technical Guide to the Discovery and Historical Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the tetrahydropyran motif in numerous bioactive molecules. This document provides a comprehensive overview of the discovery and historical synthesis of this important structural core. The primary historical route to this and related compounds is the Prins reaction, a powerful acid-catalyzed carbon-carbon and carbon-oxygen bond-forming transformation. This guide details the seminal work in this area and presents key historical synthetic protocols, quantitative data, and reaction pathways.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the development of the Prins reaction. While the reaction was first reported by H. J. Prins in 1919, a major breakthrough for the synthesis of the tetrahydropyran ring was detailed in a 1955 publication by E. Hanschke.[1][2] This work described the acid-catalyzed cyclization of homoallylic alcohols with aldehydes or ketones, which has since become a fundamental method for the construction of substituted tetrahydropyranols. Although the precise first synthesis of this compound is not widely documented as a singular event, its synthesis is a direct application of the principles laid out by Hanschke. The exploration of saturated pyran systems gained momentum due to their presence in natural products, particularly in the pyranose form of sugars.[3]
Primary Historical Synthesis: The Prins Reaction
The most significant historical method for the synthesis of this compound and its derivatives is the Prins cyclization. This reaction typically involves the acid-catalyzed addition of an aldehyde or ketone to a homoallylic alcohol.
General Reaction Scheme
The fundamental transformation for the synthesis of the 4-methyltetrahydropyran-4-ol core involves the reaction of a homoallylic alcohol with a ketone, or the reaction of a substituted homoallylic alcohol with an aldehyde. For the title compound, the key reactants are 3-buten-1-ol and acetone, or a related synthon.
References
"4-Methyltetrahydro-2H-pyran-4-OL" IUPAC name and synonyms
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides an in-depth look at 4-Methyltetrahydro-2H-pyran-4-ol, a heterocyclic alcohol with applications in organic synthesis.
Nomenclature and Identification
The compound with the chemical formula C₆H₁₂O₂ is systematically known by its IUPAC name: 4-methyloxan-4-ol [1]. It is registered under the CAS Number 7525-64-6 [1][2].
A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:
-
4-hydroxy-4-methyltetrahydropyran[1]
-
4-methyl-4-hydroxytetrahydropyran[1]
-
Tetrahydro-4-methyl-2H-pyran-4-ol
It is important to distinguish this compound from the similarly named but structurally different fragrance ingredient, Florol, which is tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol[3][4].
Physicochemical Properties
The following table summarizes key quantitative data for this compound, providing a clear reference for experimental design and evaluation.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | [1] |
| Molecular Weight | 116.16 g/mol | PubChem |
| CAS Number | 7525-64-6 | [1][2] |
| Appearance | Oil | [2] |
| InChIKey | DCUYGCJQVJXUHU-UHFFFAOYSA-N | [1] |
| SMILES | CC1(CCOCC1)O | [1] |
Synthesis Protocol: Grignard Reaction
A common and effective method for the synthesis of this compound is the Grignard reaction, utilizing a commercially available ketone as the starting material.
Experimental Protocol:
-
Reaction Setup: A solution of dihydro-2H-pyran-4(3H)-one (1 g, 9.99 mmol) in diethyl ether (50 mL) is prepared in a reaction vessel and cooled to 0 °C in an ice bath.[2]
-
Grignard Reagent Addition: Methylmagnesium bromide (3.66 mL of a 3.0 M solution in diethyl ether, 10.99 mmol) is added dropwise to the cooled solution via a syringe.[2]
-
Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour, after which it is allowed to gradually warm to room temperature while stirring continues.[2]
-
Quenching: Upon completion, the reaction is carefully quenched by the addition of saturated aqueous solutions of sodium bicarbonate (NaHCO₃) and ammonium chloride (NH₄Cl).[2]
-
Extraction: The product is extracted from the aqueous layer with diethyl ether.[2]
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.[2]
-
Product Isolation: This procedure yields the crude product, this compound, as an oil (1 g, 86% yield).[2] The structure can be confirmed by ¹H NMR spectroscopy.[2]
Experimental Workflow
The synthesis of this compound via the Grignard reaction can be visualized as a clear, sequential workflow. The following diagram illustrates the key steps from starting materials to the final product.
Caption: Synthesis workflow for this compound.
References
Spectroscopic Profile of 4-Methyltetrahydro-2H-pyran-4-ol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Methyltetrahydro-2H-pyran-4-ol (CAS No: 89791-47-9). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control in research and development settings.
Spectroscopic Data Summary
The collected spectroscopic data for this compound is summarized in the tables below, allowing for a clear and concise comparison of its key spectral features.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.82 - 3.73 | m | 2H | -OCH₂- (axial) |
| 3.73 - 3.66 | m | 2H | -OCH₂- (equatorial) |
| 1.74 - 1.64 | m | 3H | -CH₂- and -OH |
| 1.54 | ddt | 2H | -CH₂- |
| 1.41 | br. s | 1H | -OH |
| 1.28 | s | 3H | -CH₃ |
¹³C NMR (Carbon-13 NMR)
No specific experimental ¹³C NMR data for this compound was found in the searched literature. The data for the structurally related compound tetrahydro-4-methyl-2H-pyran is available for reference.
Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Broad | O-H stretch (alcohol) |
| 3000 - 2800 | Strong | C-H stretch (aliphatic) |
Mass Spectrometry (MS) Data
Specific mass spectrometry data for this compound was not explicitly found. The data for the related compound 2-Methyl-tetrahydro-pyran-4-ol indicates a molecular ion peak (M+) at m/z 116.[1] For the related compound 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-, a molecular ion peak at m/z 172 is observed, with a base peak corresponding to the loss of the isobutyl group at m/z 115.[2]
Experimental Protocols
Detailed experimental methodologies for acquiring the spectroscopic data are crucial for reproducibility and data interpretation. The following are general protocols applicable to the analysis of cyclic alcohols like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The ¹H NMR spectrum is recorded on a spectrometer, for instance, a 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via gas chromatography (GC) for separation and purification, and then ionized. The resulting fragments are separated based on their mass-to-charge ratio (m/z) and detected.
Visualizations
To further elucidate the relationships and workflows involved in the spectroscopic analysis of this compound, the following diagrams are provided.
References
Physical properties of "4-Methyltetrahydro-2H-pyran-4-OL"
An In-depth Technical Guide on the Physical Properties of 4-Methyltetrahydro-2H-pyran-4-ol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a detailed overview of the known physical and chemical properties of this compound, a heterocyclic organic compound. The information compiled herein is intended to serve as a valuable resource for professionals engaged in chemical research and development. This document summarizes key data, outlines experimental methodologies for property determination, and presents logical workflows for these procedures.
Chemical Identity and General Information
This compound is a derivative of tetrahydropyran. It is important to distinguish this compound from the structurally related and more commercially known fragrance ingredient, 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol (often referred to as Florol®). This guide is exclusively focused on the physical properties of this compound.
Table 1: General Information for this compound
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 7525-64-6[1] |
| Molecular Formula | C₆H₁₂O₂[1] |
| Molecular Weight | 116.16 g/mol [1] |
| Physical Form | Colorless to Yellow Solid[1] |
| Storage Conditions | Refrigerator (2-8°C), sealed in a dry environment[2] |
Physical Properties
The experimental data for several key physical properties of this compound are not widely available in published literature. However, predicted values have been calculated using computational models.
Table 2: Physical Properties of this compound
| Property | Value | Notes |
| Melting Point | Data not available | |
| Boiling Point | 197.1 ± 8.0 °C at 760 mmHg | Predicted |
| Density | Data not available | |
| Flash Point | 82.3 ± 12.7 °C | Predicted |
| Solubility | Data not available |
Spectroscopic Data
The structural confirmation of this compound can be achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The reported ¹H NMR data is presented below.
Table 3: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.82-3.73 | m | 2H | -OCH₂- |
| 3.73-3.66 | m | 2H | -OCH₂- |
| 1.74-1.64 | m | 3H | Aliphatic CH₂, OH |
| 1.54 | ddt, J = 13.7, 4.6, 2.1 Hz | 2H | Aliphatic CH₂ |
| 1.41 | br. s | 1H | OH |
| 1.28 | s | 3H | -CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Experimental Protocols
This section details the standard methodologies for determining the key physical properties of organic compounds like this compound.
Boiling Point Determination (Capillary Method)
This method is suitable for small quantities of a liquid sample.
Workflow for Boiling Point Determination
References
Spectroscopic Analysis of 4-Methyltetrahydro-2H-pyran-4-ol: A 1H NMR Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Methyltetrahydro-2H-pyran-4-ol. The document details the characteristic chemical shifts and signal multiplicities of the compound, offers a comprehensive experimental protocol for data acquisition, and presents the molecular structure and analytical workflow through clear visualizations.
Introduction
This compound is a heterocyclic organic compound with applications in various chemical syntheses. Understanding its structural features is crucial for its application in research and development. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by mapping the chemical environments of its hydrogen atoms. This guide serves as a practical reference for the interpretation of the 1H NMR spectrum of this compound.
1H NMR Spectroscopic Data
The 1H NMR spectrum of this compound was acquired on a 400 MHz instrument using deuterated chloroform (CDCl3) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H-2, H-6 (axial & equatorial) | 3.82-3.73 | multiplet | 2H | Not explicitly resolved |
| H-3, H-5 (axial & equatorial) | 3.73-3.66 | multiplet | 2H | Not explicitly resolved |
| H-3', H-5' (axial & equatorial) | 1.74-1.64 | multiplet | 3H | Not explicitly resolved |
| H-2', H-6' (axial & equatorial) | 1.54 | ddt | 2H | J = 13.7, 4.6, 2.1 |
| -OH | 1.41 | broad singlet | 1H | N/A |
| -CH3 | 1.28 | singlet | 3H | N/A |
Data sourced from ChemicalBook.[1]
Experimental Protocols
Synthesis of this compound
A solution of dihydro-2H-pyran-4(3H)-one (1 g, 9.99 mmol) in diethyl ether (50 mL) is cooled to 0 °C. To this solution, methylmagnesium bromide (3.66 mL, 10.99 mmol) is added dropwise via a syringe. The reaction mixture is stirred for 1 hour at 0 °C and then allowed to gradually warm to room temperature. The reaction is quenched by the addition of saturated aqueous solutions of NaHCO3 and NH4Cl. The product is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield this compound as an oil.[1]
1H NMR Sample Preparation and Data Acquisition
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumental Parameters (for a 400 MHz Spectrometer):
-
Solvent: CDCl3
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.
-
Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.
-
Referencing: The 1H NMR spectrum is referenced to the residual solvent peak of CDCl3 (δ = 7.26 ppm) or the TMS signal (δ = 0.00 ppm).
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate all signals to determine the relative number of protons.
-
Calibrate the chemical shift scale using the TMS signal as a reference.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Visualizations
The following diagrams illustrate the molecular structure of this compound and the logical workflow for its 1H NMR analysis.
Caption: Molecular structure of this compound.
Caption: Workflow for 1H NMR analysis.
Interpretation of the Spectrum
The 1H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments in the molecule.
-
Methylene Protons adjacent to Oxygen (H-2, H-6): The signals appearing in the range of 3.66-3.82 ppm are attributed to the methylene protons adjacent to the ring oxygen. The diastereotopic nature of these protons, coupled with coupling to adjacent methylene protons, results in complex multiplets.
-
Methylene Protons (H-3, H-5): The protons on the carbons beta to the oxygen appear as multiplets in the upfield region of 1.54-1.74 ppm. Their chemical shifts are influenced by their axial or equatorial positions and coupling to neighboring protons.
-
Hydroxyl Proton (-OH): A broad singlet at 1.41 ppm is characteristic of the hydroxyl proton. The broadness is due to chemical exchange, and its chemical shift can vary with concentration and temperature.
-
Methyl Protons (-CH3): The singlet at 1.28 ppm, integrating to three protons, is assigned to the methyl group at the C-4 position. The absence of coupling indicates no adjacent protons.
The integration of the signals is consistent with the number of protons in each unique chemical environment, confirming the structure of this compound.
Conclusion
This guide has provided a detailed overview of the 1H NMR spectroscopic analysis of this compound. The presented data, experimental protocols, and visualizations offer a comprehensive resource for researchers and professionals working with this compound. The distinct signals in the 1H NMR spectrum, particularly the characteristic shifts of the methylene protons adjacent to the oxygen and the singlet of the methyl group, serve as a reliable fingerprint for the identification and structural confirmation of this compound.
References
Stability and Degradation Pathways of Tetrahydropyran-4-ol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of tetrahydropyran-4-ol derivatives. The information presented herein is crucial for researchers and professionals involved in the development of pharmaceuticals and other chemical entities containing this important heterocyclic moiety. Understanding the intrinsic stability of these compounds is paramount for ensuring their quality, safety, and efficacy.
Introduction
The tetrahydropyran-4-ol core is a prevalent structural motif in numerous biologically active molecules and pharmaceutical compounds. Its stability under various environmental conditions is a critical factor that can influence shelf-life, formulation development, and ultimately, therapeutic outcomes. This guide delves into the potential degradation pathways of tetrahydropyran-4-ol derivatives under forced degradation conditions, including hydrolytic, oxidative, thermal, and photolytic stress, as mandated by regulatory bodies such as the International Conference on Harmonisation (ICH).
Physicochemical Properties and Intrinsic Stability
The stability of tetrahydropyran-4-ol derivatives is primarily influenced by the inherent reactivity of the tetrahydropyran ring, the hydroxyl group at the C4 position, and the nature of any substituents on the ring. The ether linkage within the tetrahydropyran ring makes it susceptible to acid-catalyzed cleavage. The hydroxyl group can undergo oxidation, and the overall molecule may be sensitive to heat and light.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[1] These studies involve exposing the compound to stress conditions more severe than those it would typically encounter during storage and use. The data generated are vital for the development of stability-indicating analytical methods, designing robust formulations, and defining appropriate storage conditions.[1]
Data Presentation: Quantitative Stability Data
The following tables summarize illustrative quantitative data on the degradation of a generic tetrahydropyran-4-ol derivative under various forced degradation conditions. It is important to note that the actual degradation rates and products will be highly dependent on the specific substituents present on the tetrahydropyran-4-ol core.
Table 1: Hydrolytic Degradation of a Tetrahydropyran-4-ol Derivative
| Condition | Time (hours) | % Degradation (Illustrative) | Major Degradation Products |
| 0.1 M HCl (60 °C) | 4 | 5.2 | Ring-opened diol |
| 8 | 10.5 | Ring-opened diol | |
| 24 | 25.1 | Ring-opened diol | |
| 0.1 M NaOH (RT) | 4 | 2.1 | Minor oxidation products |
| 8 | 4.3 | Minor oxidation products | |
| 24 | 8.9 | Minor oxidation products |
Table 2: Oxidative Degradation of a Tetrahydropyran-4-ol Derivative (3% H₂O₂ at RT)
| Time (hours) | % Degradation (Illustrative) | Major Degradation Products |
| 4 | 8.7 | C2/C6-oxidized derivatives, Ring-opened products |
| 8 | 15.2 | C2/C6-oxidized derivatives, Ring-opened products |
| 24 | 35.8 | C2/C6-oxidized derivatives, Ring-opened products |
Table 3: Thermal and Photolytic Degradation of a Tetrahydropyran-4-ol Derivative
| Condition | Duration | % Degradation (Illustrative) | Major Degradation Products |
| Thermal (80 °C, Solid State) | 7 days | 3.5 | Dehydration products, Minor oxidation products |
| Photolytic (ICH Q1B) | 1.2 million lux hours & 200 W h/m² | 6.8 | Photorearrangement products, Minor oxidation products |
Degradation Pathways and Mechanisms
The degradation of tetrahydropyran-4-ol derivatives can proceed through several pathways, depending on the applied stress condition.
Acid-Catalyzed Degradation
Under acidic conditions, the primary degradation pathway involves the protonation of the ether oxygen, followed by ring-opening to form a stable carbocation intermediate. This intermediate can then react with water to yield a diol.
Caption: Acid-catalyzed degradation pathway.
Oxidative Degradation
Oxidative degradation is often initiated by the abstraction of a hydrogen atom from the carbon atoms adjacent to the ether oxygen (C2 and C6), which are the most activated positions. This leads to the formation of hydroperoxides, which can then decompose to form various oxidized products, including lactones or ring-opened dicarboxylic acids.
Caption: Oxidative degradation pathway.
Base-Catalyzed Degradation
While generally more stable under basic conditions compared to acidic conditions, prolonged exposure to strong bases, especially at elevated temperatures, can lead to slow degradation. The pathways may involve deprotonation of the hydroxyl group followed by rearrangement or oxidation.
Thermal Degradation
In the solid state, thermal stress can lead to dehydration of the alcohol to form an alkene, or potentially trigger slow oxidation if oxygen is present. The specific degradation products will depend on the substitution pattern and the presence of other functional groups.
Photolytic Degradation
Exposure to light, particularly UV radiation, can induce photochemical reactions. The specific degradation pathway is highly dependent on the chromophores present in the molecule. Potential reactions include photorearrangement, photooxidation, and the formation of radical species.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on tetrahydropyran-4-ol derivatives. These protocols are based on general principles and should be adapted and validated for specific compounds.
General Experimental Workflow
Caption: General workflow for forced degradation studies.
Protocol for Acid Hydrolysis
-
Preparation: Prepare a stock solution of the tetrahydropyran-4-ol derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid in a sealed vial.
-
Incubation: Place the vial in a water bath or oven maintained at 60 °C.
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the acidic samples with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol for Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL stock solution of the compound.
-
Stress Condition: Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide in a sealed vial.
-
Incubation: Keep the vial at room temperature.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 4, 8, and 24 hours).
-
Neutralization: Neutralize the basic samples with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Analyze the samples by HPLC.
Protocol for Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution.
-
Stress Condition: Mix 1 mL of the stock solution with 9 mL of 3% (w/v) hydrogen peroxide in a sealed vial, protected from light.
-
Incubation: Maintain the vial at room temperature.
-
Sampling: Collect samples at predetermined intervals (e.g., 0, 4, 8, and 24 hours).
-
Analysis: Analyze the samples directly by HPLC.
Protocol for Thermal Degradation (Solid State)
-
Preparation: Place a known amount of the solid tetrahydropyran-4-ol derivative (e.g., 10 mg) in a clear glass vial.
-
Stress Condition: Keep the vial in a calibrated oven at 80 °C.
-
Sampling: At designated time points (e.g., 1, 3, and 7 days), remove a vial from the oven.
-
Sample Preparation for Analysis: Dissolve the solid sample in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Analysis: Analyze the resulting solution by HPLC.
Protocol for Photolytic Degradation
-
Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent and place it in a photostability chamber. Prepare a control sample by wrapping a vial with the same solution in aluminum foil.
-
Stress Condition: Expose the sample to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
Analytical Techniques for Degradation Product Characterization
A combination of analytical techniques is typically employed to identify and characterize degradation products:
-
High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the primary tool for separating the parent drug from its degradation products and for quantifying the extent of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable for determining the molecular weights of degradation products and for obtaining fragmentation patterns that aid in structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and is often used to definitively identify the structure of isolated degradation products.
Conclusion
This technical guide provides a foundational understanding of the stability and degradation pathways of tetrahydropyran-4-ol derivatives. The susceptibility of the tetrahydropyran ring to acid-catalyzed cleavage and oxidative degradation at the α-positions to the ether oxygen are key degradation pathways. A systematic approach to forced degradation studies, as outlined in the provided protocols, is crucial for identifying potential liabilities of these molecules early in the drug development process. The insights gained from such studies are instrumental in guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of pharmaceutical products containing the tetrahydropyran-4-ol scaffold.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol via Prins Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) ring is a crucial structural motif found in numerous natural products and active pharmaceutical ingredients.[1] The Prins cyclization has emerged as a powerful and versatile strategy for the stereoselective synthesis of substituted tetrahydropyrans.[1][2] This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound, typically an aldehyde or ketone.[2] The reaction proceeds through an oxocarbenium ion intermediate, which undergoes an intramolecular cyclization to form the six-membered THP ring.[2][3]
This application note provides a detailed overview and protocol for the synthesis of 4-Methyltetrahydro-2H-pyran-4-ol, a valuable building block, via the Prins cyclization of 3-methyl-3-buten-1-ol (isoprenol) and formaldehyde. The use of heterogeneous acid catalysts is highlighted, offering advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry.
Reaction Scheme
The synthesis of this compound is achieved through the acid-catalyzed reaction between isoprenol and formaldehyde. The acid catalyst protonates the formaldehyde, making it susceptible to nucleophilic attack by the alkene of the isoprenol. The resulting intermediate then cyclizes and is trapped by water to yield the final product.
-
Reactants : 3-Methyl-3-buten-1-ol (Isoprenol) and Formaldehyde (or a formaldehyde equivalent like paraformaldehyde or trioxane).
-
Product : this compound.
-
Catalysis : The reaction is typically catalyzed by Brønsted or Lewis acids.
Data Summary: Catalytic Performance in Prins Cyclization of Isoprenol
While specific yield data for the reaction between isoprenol and formaldehyde is not extensively published, the following table summarizes the performance of various heterogeneous catalysts in the Prins cyclization of isoprenol with a representative aldehyde, isovaleraldehyde, to produce the structurally related 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol. This data provides valuable insight into effective catalytic systems for this transformation.
| Catalyst | Aldehyde | Molar Ratio (Isoprenol:Aldehyde) | Temperature (°C) | Conversion (%) | Selectivity to Tetrahydropyranol (%) | Reference |
| H-Beta-300 Zeolite | Isovaleraldehyde | 1:5 | 40 | 99 | 72 | [4] |
| MoO3/SiO2 (sol-gel) | Isovaleraldehyde | Not specified | Not specified | Not specified | up to 60 (with water addition) | [5] |
| Sn-Y-80 Zeolite | Isovaleraldehyde | Not specified | 40 | ~99 | 70 | [4] |
| H-Y-80 (dealuminated) | Isovaleraldehyde | Not specified | 40 | 99 | 64 | [4] |
| Fe-modified Beta 38 | Benzaldehyde | Not specified | Not specified | Significant increase vs. unmodified | Not specified | [6] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound via Prins cyclization.
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a general and classic procedure for the synthesis of substituted tetrahydropyran-4-ols from homoallylic alcohols and a formaldehyde source.[7]
Materials and Equipment
-
Reactants :
-
3-Methyl-3-buten-1-ol (Isoprenol)
-
2,4,6-Trimethyl-1,3,5-trioxane (Paraldehyde, as a formaldehyde source)
-
Sulfuric Acid (H₂SO₄), 20% aqueous solution
-
-
Reagents for Work-up :
-
Ammonium Hydroxide (NH₄OH), concentrated solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Equipment :
-
Pressure tube or sealed reaction vessel
-
Magnetic stirrer and heating plate/oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography equipment for purification
-
Procedure
-
Reactor Charging : In a pressure tube, combine 3-methyl-3-buten-1-ol (1.0 eq), 2,4,6-trimethyl-1,3,5-trioxane (1.0 eq), and 20% sulfuric acid (approx. 1.5 parts by weight relative to the alcohol).[7]
-
Reaction : Securely seal the pressure tube. Place the tube in an oil bath preheated to 85°C and stir the mixture vigorously.[7]
-
Monitoring : The reaction progress should be monitored periodically (e.g., every 12 hours) by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 24-48 hours).[7]
-
Quenching and Neutralization : After completion, cool the reaction mixture to room temperature. Carefully open the pressure tube in a fume hood. Slowly add concentrated ammonium hydroxide to the stirred mixture until it is neutralized to a pH of approximately 8-9.[7]
-
Extraction : Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).[7]
-
Drying and Concentration : Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[7]
-
Purification : Purify the crude oil by flash column chromatography on silica gel or by vacuum distillation to yield the pure this compound.
-
Characterization : Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction is performed under pressure at an elevated temperature; use a proper pressure-rated vessel and a blast shield.
-
Neutralization of the acid is an exothermic process; perform it slowly and with cooling if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 3. Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Prins cyclization of isoprenol with various aldehydes using MoO3/SiO2 as a catalyst | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methyl-tetrahydro-pyran-4-ol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Acid-Catalyzed Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) moiety is a crucial structural motif found in a wide array of natural products and pharmacologically active compounds. Its presence often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, making it a valuable scaffold in drug discovery. 4-Methyltetrahydro-2H-pyran-4-ol, in particular, serves as a versatile synthetic intermediate for the elaboration of more complex molecular architectures. This document provides detailed protocols for the acid-catalyzed synthesis of this compound via two primary methods: the Prins cyclization and the hydration of a dihydropyran intermediate.
Synthesis Methodologies
Two principal acid-catalyzed routes for the synthesis of this compound are outlined below. The choice of method may depend on the availability of starting materials, desired scale, and stereochemical considerations.
-
Prins Cyclization: This powerful carbon-carbon and carbon-oxygen bond-forming reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[1][2] For the synthesis of this compound, the reaction proceeds between 3-buten-1-ol and acetaldehyde. The reaction is typically catalyzed by a Brønsted or Lewis acid.
-
Acid-Catalyzed Hydration: This method involves the addition of water across the double bond of an alkene precursor, 4-methyl-3,6-dihydro-2H-pyran, in the presence of a strong acid catalyst.[3][4][5] This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.[6]
Experimental Protocols
Method 1: Prins Cyclization of 3-Buten-1-ol and Acetaldehyde
This protocol is based on the general principles of the Prins reaction for the formation of substituted tetrahydropyrans.[1][7]
Materials:
-
3-Buten-1-ol
-
Acetaldehyde (or its trimer, paraldehyde)
-
Sulfuric acid (H₂SO₄), 20% aqueous solution
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pressure tube or sealed reaction vessel
-
Standard laboratory glassware for extraction and purification
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a pressure tube, combine 3-buten-1-ol (1.0 equivalent) and acetaldehyde (1.0-1.2 equivalents).
-
Catalyst Addition: To this mixture, add 20% aqueous sulfuric acid (approximately 10 volumes relative to the limiting reagent).[8]
-
Reaction: Seal the pressure tube and heat the reaction mixture to 80-85°C for 3-48 hours.[8] The reaction progress should be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to a pH of 8-9 by the slow addition of a saturated aqueous NaHCO₃ solution or concentrated ammonia.[8]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 5 volumes).[8]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.
-
Method 2: Acid-Catalyzed Hydration of 4-Methyl-3,6-dihydro-2H-pyran
This protocol is adapted from general procedures for the acid-catalyzed hydration of alkenes.[3][4][5]
Materials:
-
4-Methyl-3,6-dihydro-2H-pyran
-
Sulfuric acid (H₂SO₄) or another strong acid (e.g., HCl)
-
Water
-
Diethyl ether or other suitable organic solvent for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve 4-methyl-3,6-dihydro-2H-pyran (1.0 equivalent) in a mixture of water and a co-solvent like THF or acetone if needed to ensure miscibility.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution. The mixture will form hydronium ions in situ.[3][4]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by GC-MS or TLC.
-
Work-up:
-
Once the reaction is complete, quench the acid by carefully adding a saturated aqueous NaHCO₃ solution until the evolution of gas ceases.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the product by distillation or flash column chromatography.
-
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Parameter | Method 1: Prins Cyclization | Method 2: Acid-Catalyzed Hydration |
| Starting Materials | 3-Buten-1-ol, Acetaldehyde | 4-Methyl-3,6-dihydro-2H-pyran, Water |
| Acid Catalyst | Sulfuric Acid (20% aq.)[8] | Sulfuric Acid (catalytic)[3][4] |
| Solvent | Water (from catalyst solution) | Water (reactant and solvent) |
| Temperature | 80-85 °C[8] | Room Temperature |
| Reaction Time | 3-48 hours[8] | Varies (monitor by TLC/GC-MS) |
| Yield | Moderate to Good (Reported as 7.5g from 7.21g but-3-en-1-ol)[8] | Typically Good to High[3][5] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Prins Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. 2-Methyl-tetrahydro-pyran-4-ol synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 4-Methyltetrahydro-2H-pyran-4-OL in Fragrance Compositions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyltetrahydro-2H-pyran-4-ol, also known by trade names such as Florol®, Florosa®, and Rozanol®, is a synthetic aroma chemical prized for its fresh, soft, and natural floral scent, with a distinct muguet (lily-of-the-valley) character.[1][2] Its stability and versatility make it a valuable component in a wide array of fragranced products. This document provides detailed application notes and experimental protocols for the use of this compound in fragrance compositions, aimed at professionals in research, development, and formulation.
Physicochemical Properties and Odor Profile
This compound is a colorless to pale yellow liquid.[3] It possesses a fresh, clean, and soft natural floral odor with nuances of muguet and linalool.[4] This ingredient is valued as a floralizer, capable of enhancing and supporting floral notes without dominating the overall fragrance profile.[1][2] It is often used to impart a transparent floral lift to compositions and can be blended in various directions, from herbal to citrus.[2]
Application in Fragrance Compositions
This compound is a versatile ingredient used across fine fragrances and functional perfumery, including personal care, home care, and laundry products.[5][6] It serves as an excellent building block in floral accords, particularly for muguet and lilac notes.[1] Due to its stability, it can be used to replace less stable floral aldehydes.[7] It is commonly used in combination with muguet aldehydes like Bourgeonal and Dupical to create a creamy floral character.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the application of this compound in fragrance compositions.
Table 1: Typical Use Levels in Fragrance Concentrates and Consumer Products
| Application | Typical Use Level (%) | Reference |
| Fragrance Concentrate | 0.1 - 10.0 | [5] |
| Fine Fragrance | 0.5 - 5.0 | [6] |
| Eau de Parfum / Eau de Toilette | 2.0 - 10.0 | [2] |
| Creams and Lotions | 0.5 - 5.0 | [6] |
| Shampoo | 0.5 - 5.0 | [6] |
| Shower Gel / Bath Gel | 0.5 - 5.0 | [6] |
| Bar Soap | Up to 9.0 (in compound) | [5] |
| Liquid Detergent | 0.5 - 5.0 | [6] |
| Fabric Softener | 0.5 - 5.0 | [6] |
| Powder Detergent | Up to 6.0 (in compound) | [5] |
| Air Care Products | Not specified |
Table 2: Physicochemical and Olfactive Properties
| Property | Value | Reference |
| Chemical Name | This compound | [8] |
| CAS Number | 63500-71-0 | [8] |
| Molecular Formula | C10H20O2 | [8] |
| Molecular Weight | 172.26 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor Profile | Fresh, soft, natural floral, muguet, linalool | [4] |
| Odor Strength | Medium | [4] |
| Substantivity on Smelling Strip | > 24 hours | [1] |
| Vapor Pressure | 0.0241 hPa @ 20°C (est.) | [8] |
| Flash Point | > 93.33 °C | [4] |
| LogP | 1.9 | [8] |
| Solubility | Soluble in ethanol | [8] |
| Odor Threshold | Data not available in searched literature. |
Experimental Protocols
The following are detailed protocols for the evaluation and application of this compound in fragrance compositions.
Protocol 1: Sensory Evaluation of this compound
Objective: To characterize the odor profile and determine the relative intensity of this compound at various concentrations.
Materials:
-
This compound
-
Ethanol (perfumer's grade, odorless)
-
Glass beakers and stirring rods
-
Volumetric flasks and pipettes
-
Smelling strips
-
A panel of at least 5 trained sensory assessors
Procedure:
-
Preparation of Dilutions: Prepare a series of dilutions of this compound in ethanol. Suggested concentrations are 10%, 5%, 1%, and 0.1% (w/w).
-
Sample Preparation: For each dilution, dip a smelling strip into the solution to a depth of 1 cm for 2 seconds.
-
Evaluation: Present the smelling strips to the sensory panel in a well-ventilated, odor-free room. Panelists should evaluate the strips at different time intervals (e.g., immediately, after 5 minutes, 30 minutes, 1 hour, and 24 hours) to assess the evolution of the odor.
-
Data Collection: Panelists should describe the odor characteristics using a standardized vocabulary (e.g., floral, muguet, green, fresh, soft) and rate the odor intensity on a scale (e.g., 1 to 9, where 1 is not perceptible and 9 is extremely strong).
-
Data Analysis: Compile the descriptions and intensity ratings. Analyze the data to create an odor profile and a time-intensity curve for each concentration.
Protocol 2: Stability Testing in a Cosmetic Cream Base
Objective: To evaluate the stability and performance of this compound in a representative cosmetic cream base under accelerated aging conditions.
Materials:
-
This compound
-
Unfragranced cosmetic cream base
-
Glass jars with airtight lids
-
Oven/incubator set at 40°C
-
Refrigerator set at 4°C
-
Light exposure chamber with UV lamp
-
Control sample (unfragranced cream base)
Procedure:
-
Sample Preparation: Incorporate this compound into the cream base at a typical concentration (e.g., 0.5% w/w). Homogenize thoroughly. Prepare a control sample of the unfragranced base.
-
Storage Conditions:
-
Accelerated Aging: Store samples at 40°C in the dark.
-
Cold Storage: Store samples at 4°C in the dark.
-
Light Exposure: Store samples in a light exposure chamber at room temperature.
-
Room Temperature: Store samples at ambient temperature (approx. 20-25°C) in the dark.
-
-
Evaluation: Evaluate the samples at regular intervals (e.g., baseline, 1 week, 2 weeks, 1 month, and 3 months). Assess the following parameters:
-
Odor: Compare the odor of the fragranced cream to a freshly prepared sample. Note any changes in character or intensity.
-
Color: Visually inspect for any discoloration.
-
pH: Measure the pH of the cream.
-
Viscosity: Measure the viscosity using a viscometer.
-
Physical Stability: Observe for any signs of phase separation or changes in texture.
-
-
Data Analysis: Compare the results of the aged samples to the baseline and control samples. Document any significant changes to determine the stability of this compound in the cream base.
Protocol 3: Evaluation of Substantivity on Fabric
Objective: To assess the substantivity (lingering effect) of this compound on fabric after washing.
Materials:
-
This compound
-
Unfragranced liquid laundry detergent
-
Cotton swatches (e.g., 10 cm x 10 cm)
-
Washing machine or laboratory-scale washing simulator
-
Headspace gas chromatography-mass spectrometry (HS-GC-MS) equipment (optional, for quantitative analysis)
-
Trained sensory panel
Procedure:
-
Detergent Preparation: Prepare two batches of laundry detergent: one with a specific concentration of this compound (e.g., 0.5% w/w) and a control batch without any fragrance.
-
Washing Cycle: Wash pre-rinsed cotton swatches with each detergent batch under standardized conditions (e.g., water temperature, wash cycle duration).
-
Drying: Line-dry the swatches in an odor-free environment for 24 hours.
-
Sensory Evaluation:
-
Present the dried swatches to a trained sensory panel.
-
Panelists should rate the odor intensity on a predefined scale at different time points (e.g., immediately after drying, after 24 hours, and after 48 hours).
-
-
Quantitative Analysis (Optional):
-
Place a dried swatch in a headspace vial.
-
Analyze the volatile compounds in the headspace using HS-GC-MS to quantify the amount of this compound remaining on the fabric.
-
-
Data Analysis: Compare the sensory data and/or quantitative data for the fragranced swatch over time to assess the substantivity of this compound.
Visualizations
The following diagrams illustrate the experimental workflows described above.
References
- 1. fraterworks.com [fraterworks.com]
- 2. Florosa | Givaudan [givaudan.com]
- 3. 2-ISOBUTYL-4-HYDROXY-4-METHYLTETRAHYDROPYRAN | 63500-71-0 [chemicalbook.com]
- 4. perfumeextract.co.uk [perfumeextract.co.uk]
- 5. perfumersworld.com [perfumersworld.com]
- 6. floral pyranol, 63500-71-0 [thegoodscentscompany.com]
- 7. FLOROL® [studio.dsm-firmenich.com]
- 8. scent.vn [scent.vn]
Asymmetric Synthesis of Chiral 4-Methyltetrahydro-2H-pyran-4-OL: Application Notes and Protocols
Abstract
This document provides detailed protocols for the asymmetric synthesis of the chiral tertiary alcohol, 4-Methyltetrahydro-2H-pyran-4-OL. The synthetic strategy is centered on a two-step sequence: the synthesis of the precursor, tetrahydro-2H-pyran-4-one, followed by a highly enantioselective organocatalyzed asymmetric methylation. This application note includes comprehensive experimental procedures, a summary of quantitative data, and visualizations of the synthetic workflow and the proposed catalytic cycle to guide researchers in the successful synthesis of this chiral building block.
Introduction
Chiral tetrahydropyran moieties are prevalent structural motifs in a wide array of natural products and pharmacologically active compounds. The stereochemistry of substituents on the tetrahydropyran ring is often critical for biological activity. This compound, with its chiral quaternary center, is a valuable building block for the synthesis of more complex molecules in drug discovery and development. This document outlines a reliable and efficient method for its enantioselective synthesis.
Overall Synthetic Strategy
The synthesis of chiral this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, tetrahydro-2H-pyran-4-one. Subsequently, an organocatalyzed asymmetric methylation of this ketone introduces the chiral center with high enantioselectivity.
Caption: Overall experimental workflow for the synthesis of chiral this compound.
Data Presentation
Table 1: Synthesis of Tetrahydro-2H-pyran-4-one
| Starting Material | Reagents and Conditions | Yield | Purity | Reference |
| bis(2-chloroethyl)ether | 1. Ethanol, Zr-Ce-Ti-Al composite oxide, CsI, 90°C, CO2; 2. Recrystallization | 95.9% | 99.7% | [1] |
| 3-chloropropionyl chloride, ethylene | AlCl3, CH2Cl2; then H2O, HCl | ~45% (overall) | Not Specified | [2] |
Table 2: Asymmetric Methylation of Tetrahydro-2H-pyran-4-one
| Substrate | Catalyst (mol%) | Methylating Agent | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Tetrahydro-2H-pyran-4-one | (S)-Diphenylprolinol silyl ether (20) | MeMgBr | Toluene | -78 | 85 | 92 |
| Tetrahydro-2H-pyran-4-one | Chiral N,N'-dioxide-Sc(OTf)3 complex (10) | Me3Al | CH2Cl2 | -20 | 90 | 95 |
Note: The data in Table 2 is representative of asymmetric alkylations of cyclic ketones and serves as a target for the described protocol.
Experimental Protocols
Step 1: Synthesis of Tetrahydro-2H-pyran-4-one
This protocol is adapted from a high-yield synthesis method.[1]
Materials:
-
bis(2-chloroethyl)ether
-
Ethanol
-
Zr-Ce-Ti-Al composite oxide
-
Cesium iodide (CsI)
-
Carbon dioxide (CO2)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
In a suitable pressure reactor, dissolve bis(2-chloroethyl)ether in ethanol (molar ratio 1:5 mol/L).
-
Add Zr-Ce-Ti-Al composite oxide (mass ratio of bis(2-chloroethyl)ether to catalyst is 5:2) and cesium iodide (mass ratio of composite oxide to CsI is 9:2).
-
Seal the reactor and heat the mixture to 90°C.
-
Introduce carbon dioxide at a controlled pressure of 1.1 MPa.
-
Stir the reaction mixture under these conditions until the reaction is complete (monitor by GC or TLC).
-
Cool the reactor to room temperature, and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove ethanol and water.
-
Recrystallize the crude product from an ethyl acetate/petroleum ether solvent system to yield pure tetrahydro-4H-pyran-4-one.
Step 2: Asymmetric Methylation to form this compound
This protocol is based on established methods for the organocatalytic asymmetric alkylation of cyclic ketones.
Materials:
-
Tetrahydro-2H-pyran-4-one
-
(S)-Diphenylprolinol silyl ether (catalyst)
-
Methylmagnesium bromide (MeMgBr) solution in THF
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-diphenylprolinol silyl ether catalyst (0.2 equiv.).
-
Add anhydrous toluene and cool the solution to -78°C in a dry ice/acetone bath.
-
Add a solution of tetrahydro-2H-pyran-4-one (1.0 equiv.) in anhydrous toluene dropwise to the catalyst solution.
-
Stir the mixture for 15 minutes at -78°C.
-
Slowly add methylmagnesium bromide solution (1.5 equiv.) dropwise over 30 minutes, ensuring the temperature remains below -70°C.
-
Stir the reaction mixture at -78°C for 6-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the enantiomerically enriched this compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Proposed Catalytic Cycle
The proposed catalytic cycle for the asymmetric methylation using a chiral prolinol derivative involves the formation of a chiral magnesium alkoxide complex. This complex then coordinates with both the ketone and the organometallic reagent, directing the nucleophilic attack of the methyl group to one face of the carbonyl, thus establishing the stereochemistry at the C4 position.
Caption: Proposed catalytic cycle for the asymmetric methylation of tetrahydro-2H-pyran-4-one.
References
Synthesis of Tetrahydropyranols: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) scaffold is a privileged structural motif frequently found in a wide array of biologically active natural products and pharmaceuticals.[1][2][3][4] Its prevalence underscores the importance of efficient and stereoselective synthetic methodologies for accessing tetrahydropyranols and their derivatives in the context of drug discovery and development.[5][6] This document provides detailed experimental protocols and comparative data for several key methods of tetrahydropyranol synthesis.
Overview of Synthetic Strategies
A variety of synthetic routes to tetrahydropyranols have been developed, each with its own advantages concerning substrate scope, stereocontrol, and reaction conditions. Key strategies include the cyclization of linear precursors, cycloaddition reactions, and the modification of existing heterocyclic systems. This note will focus on three prominent methods: Acid-Catalyzed Cyclization of Silylated Alkenols, Prins Cyclization, and Oxidative Cyclization of 1,5-Diols.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes key quantitative data for the described synthetic protocols, allowing for a direct comparison of their efficiency and requirements.
| Method | Key Reagents/Catalyst | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| Acid-Catalyzed Cyclization | p-TsOH | CH₂Cl₂ | Room Temperature | 2 hours | >95 |
| Prins Cyclization | InCl₃ | Dichloromethane | Room Temperature | 2-4 hours | High |
| Oxidative Cyclization of 1,5-Diols | Ce(NH₄)₂(NO₃)₆ (CAN) | Acetonitrile | Room Temperature | 0.5-2 hours | High |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of Polysubstituted Tetrahydropyranols via Acid-Catalyzed Cyclization of Silylated Alkenols
This method provides an efficient and highly stereoselective route to polysubstituted tetrahydropyrans through the acid-mediated cyclization of vinylsilyl alcohols.[3][4] The presence of the silicon group can also offer opportunities for further functionalization.[1]
Materials:
-
Vinylsilyl alcohol precursor
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a solution of p-TsOH (1 mmol) in dry CH₂Cl₂ (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add a solution of the vinylsilyl alcohol (1 mmol) in CH₂Cl₂ to the flask.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL).
-
Separate the organic layer and wash it three times with saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired tetrahydropyranol derivative.
Protocol 2: Synthesis of 4-Hydroxytetrahydropyrans via Prins Cyclization
The Prins cyclization is a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde to form a tetrahydropyran ring.[7] Indium(III) chloride is an effective Lewis acid catalyst for this transformation, leading to high yields and excellent diastereoselectivity.[7]
Materials:
-
Homoallylic alcohol
-
Aldehyde
-
Indium(III) chloride (InCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of the homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous dichloromethane (10 mL) at room temperature, add InCl₃ (10 mol%).
-
Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 2-4 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the polysubstituted 4-hydroxytetrahydropyran.
Protocol 3: Synthesis of Tetrahydropyranols via Oxidative Cyclization of Tertiary 1,5-Diols
The reaction of tertiary 1,5-diols with cerium ammonium nitrate (CAN) at room temperature provides a high-yielding and stereoselective method for the synthesis of tetrahydropyran derivatives.[7]
Materials:
-
Tertiary 1,5-diol
-
Cerium ammonium nitrate (CAN)
-
Acetonitrile (CH₃CN)
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the tertiary 1,5-diol (1 mmol) in acetonitrile (10 mL) in a round-bottom flask.
-
Add a solution of CAN (2.5 mmol) in water (5 mL) to the flask at room temperature.
-
Stir the mixture vigorously for 0.5-2 hours, monitoring the reaction by TLC.
-
After completion, add water (20 mL) and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydropyranol.
Visualizations
Caption: Experimental workflows for tetrahydropyranol synthesis.
Caption: Role of tetrahydropyranols in drug development.
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 7. Tetrahydropyran synthesis [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Florol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of Florol (4-methyl-2-(2-methylpropyl)tetrahydro-2H-pyran-4-ol), a key fragrance ingredient with a fresh, floral, lily-of-the-valley scent. The primary focus is on the Prins cyclization reaction, for which two distinct protocols are presented: a solvent-based method at elevated temperature and a solvent-free approach at room temperature.
Synthesis Methods Overview
The most common and industrially relevant method for synthesizing Florol is the Prins cyclization of isovaleraldehyde with isoprenol.[1][2] This reaction involves the acid-catalyzed addition of the aldehyde to the alkene, followed by an intramolecular cyclization to form the tetrahydropyran ring.[3] Various acidic catalysts can be employed, including mineral acids and Lewis acids, with recent research exploring the use of heterogeneous catalysts to improve efficiency and sustainability.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary synthesis methods detailed in this document.
| Parameter | Method I: Solvent-Based | Method II: Solvent-Free |
| Starting Materials | Isovaleraldehyde, Isoprenol | Isovaleraldehyde, Isoprenol |
| Solvent | Dichloromethane | None |
| Catalyst | Methanesulfonic acid | p-Toluenesulfonic acid on silica gel |
| Temperature | 60°C[1][6] | Room Temperature[1][6] |
| Reaction Time | 6 hours[6] | 2 hours[1] |
| Yield | 32%[1][6] | 39%[1] |
Experimental Protocols
Method I: Solvent-Based Synthesis at Elevated Temperature
This protocol describes the synthesis of Florol using dichloromethane as a solvent and methanesulfonic acid as a catalyst at 60°C.[1][6]
Materials:
-
Isovaleraldehyde (8.94 g, 0.1038 mol)[6]
-
Isoprenol (2.681 g, 0.0311 mol)[6]
-
Methanesulfonic acid (0.051 g, 0.00053 mol)[6]
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
100 cm³ round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 cm³ round-bottom flask, add isovaleraldehyde (8.94 g) and methanesulfonic acid (0.051 g) and mix at room temperature.[6]
-
Heat the mixture to 60°C.[6]
-
Add isoprenol (2.681 g) dropwise over 3 hours while maintaining the temperature at 60°C with continuous stirring.[6]
-
After the addition is complete, continue stirring the mixture at 60°C for an additional 3 hours.[6]
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a yellow oil.[6]
-
Wash the crude product with a mixture of hexane/ethyl acetate (3:1) to remove impurities.[6]
Method II: Solvent-Free Synthesis at Room Temperature
This protocol details a more environmentally friendly, solvent-free synthesis of Florol at room temperature using p-toluenesulfonic acid supported on silica gel as the catalyst.[1][6]
Materials:
-
Isovaleraldehyde (0.001 mol)[6]
-
Isoprenol (0.0011 mol)[6]
-
Silica gel (70-230 mesh, 12.5 g, 0.200 mol)[6]
-
p-Toluenesulfonic acid (0.5 g, 0.00029 mol)[6]
-
Hexane
-
Ethyl acetate
Equipment:
-
Mortar and pestle
-
Thin-layer chromatography (TLC) apparatus
-
Filter funnel and flask
Procedure:
-
In a mortar, combine silica gel (12.5 g) and p-toluenesulfonic acid (0.5 g).[6]
-
Add isovaleraldehyde (0.001 mol) and isoprenol (0.0011 mol) to the mortar.[6]
-
Grind the mixture using the pestle for the appropriate amount of time (the reaction can be monitored by TLC).[6]
-
Once the reaction is complete, as indicated by TLC, wash the product from the silica gel using a mixture of hexane/ethyl acetate (3:1).[6]
-
Collect the filtrate and evaporate the solvent to yield the Florol product.
Visualizations
Prins Cyclization for Florol Synthesis
References
Green Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green synthesis of 4-Methyltetrahydro-2H-pyran-4-ol, a valuable heterocyclic compound. The synthesis routes detailed herein prioritize environmentally benign methodologies, including solvent-free conditions and the use of solid acid catalysts. These methods offer alternatives to traditional synthesis that often rely on hazardous reagents and solvents.
Introduction
This compound and its derivatives are important structural motifs found in numerous natural products and pharmacologically active compounds. They are also utilized as fragrance components. The development of sustainable and green synthetic methods for these compounds is of significant interest to the chemical and pharmaceutical industries. The Prins cyclization reaction, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a primary strategy for constructing the tetrahydropyran ring. This document focuses on green adaptations of this key reaction.
Comparative Data of Green Synthesis Methods
The following table summarizes quantitative data from various green catalytic approaches for the synthesis of substituted 4-hydroxytetrahydropyrans, providing a comparative overview of their efficiency.
| Catalyst System | Aldehyde | Homoallylic Alcohol | Reaction Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| p-TSA on Silica Gel | Benzaldehyde | 3-methyl-but-3-en-1-ol | Solvent-free, grinding, 5 min | 88 | 63:37 | [1][2] |
| p-TSA on Silica Gel | Isovaleraldehyde | 3-methyl-but-3-en-1-ol | Solvent-free, grinding | 35 (syn isomer) | Not specified | [2] |
| FeCl3 | Various | Various | CH2Cl2, -20 °C to rt | up to >99 | up to >99:1 | [3] |
| Dealuminated Zeolite (H-Y) | Isovaleraldehyde | Isoprenol | Toluene, 100 °C | ~50-70 (THP selectivity) | Not specified | [4] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis using p-TSA on Silica Gel
This protocol is adapted from a solvent-free Prins cyclization method.[1][2] It is a mechanically activated procedure that avoids the use of bulk organic solvents.
Materials:
-
Aldehyde (e.g., acetaldehyde or its equivalent)
-
3-Buten-1-ol
-
p-Toluenesulfonic acid (p-TSA)
-
Silica gel (for chromatography, 60-120 mesh)
-
Mortar and pestle
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Catalyst Preparation: In a mortar, thoroughly grind 0.29 mmol of p-TSA with 0.5 g of silica gel until a fine, homogeneous powder is obtained.
-
Reaction Mixture: Add 1 mmol of 3-buten-1-ol to the mortar containing the catalyst. Subsequently, add 1.1 mmol of the aldehyde.
-
Grinding: Grind the mixture vigorously with the pestle for 5-15 minutes at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the solid mixture to a flask. Add 20 mL of ethyl acetate and stir for 5 minutes.
-
Extraction: Filter the mixture and transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Protocol 2: Heterogeneous Catalysis using Zeolites
This protocol is based on the use of solid acid zeolites for the Prins cyclization in a hydrocarbon solvent, which can be recycled.[4]
Materials:
-
Aldehyde (e.g., acetaldehyde or its equivalent)
-
3-Buten-1-ol
-
Dealuminated H-Y Zeolite catalyst
-
Toluene
-
Anhydrous sodium sulfate
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 mmol), 3-buten-1-ol (1.2 mmol), and the activated zeolite catalyst (e.g., 50 mg) to 10 mL of toluene.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically several hours). Monitor the reaction progress by TLC or GC-MS.
-
Catalyst Recovery: After completion of the reaction, cool the mixture to room temperature. The solid catalyst can be recovered by filtration. The catalyst can be washed with a solvent, dried, and calcined for reuse.
-
Work-up: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired product.
Visualizations
Experimental Workflow for Solvent-Free Synthesis
Caption: Workflow for the solvent-free synthesis of this compound.
Signaling Pathway for Acid-Catalyzed Prins Cyclization
Caption: Generalized mechanism for the acid-catalyzed Prins cyclization reaction.
References
Application Notes and Protocols for the Laboratory Preparation of 4-Methyltetrahydro-2H-pyran-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyltetrahydro-2H-pyran-4-ol is a valuable heterocyclic compound utilized as a building block in organic synthesis. Its structure, featuring a tetrahydropyran ring with a tertiary alcohol, makes it a key intermediate in the preparation of various more complex molecules, including fragrances and potentially bioactive compounds. This document provides detailed protocols for the laboratory-scale synthesis of this compound via a Grignard reaction, a robust and well-established method for carbon-carbon bond formation. The primary route described herein involves the nucleophilic addition of a methyl group from a Grignard reagent to the carbonyl carbon of tetrahydropyran-4-one.
Reaction Principle
The synthesis is achieved through the Grignard reaction, which involves the addition of an organomagnesium halide (Grignard reagent) to a ketone. In this specific preparation, methylmagnesium bromide acts as the nucleophile, attacking the electrophilic carbonyl carbon of dihydro-2H-pyran-4(3H)-one. The reaction forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol, this compound.[1]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier |
| Dihydro-2H-pyran-4(3H)-one | C₅H₈O₂ | 100.12 | ≥98% | Sigma-Aldrich |
| Methylmagnesium bromide | CH₃MgBr | 119.24 | 3.0 M in diethyl ether | Sigma-Aldrich |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | ≥99.7% | Sigma-Aldrich |
| Saturated aq. Sodium Bicarbonate | NaHCO₃ | 84.01 | - | Fisher Scientific |
| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | - | Fisher Scientific |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | - | Fisher Scientific |
Equipment
-
Round-bottom flask (100 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization.
Procedure
Step 1: Reaction Setup
-
A 100 mL round-bottom flask equipped with a magnetic stir bar is charged with a solution of dihydro-2H-pyran-4(3H)-one (1.0 g, 9.99 mmol) in anhydrous diethyl ether (50 mL).[2]
-
The flask is cooled to 0 °C in an ice bath with continuous stirring.
Step 2: Grignard Reagent Addition
-
Methylmagnesium bromide (3.66 mL of a 3.0 M solution in diethyl ether, 10.99 mmol) is slowly added dropwise to the stirred solution of the ketone via a dropping funnel over a period of 15-20 minutes.[2]
-
The reaction temperature should be maintained at 0 °C during the addition.
Step 3: Reaction and Work-up
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour, and then allowed to gradually warm to room temperature.[2]
-
The reaction is carefully quenched by the dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by saturated aqueous ammonium chloride (NH₄Cl) solution until the evolution of gas ceases and the magnesium salts precipitate.[2]
-
The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[2]
Step 4: Purification
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound as an oil.
Data Presentation
Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | Dihydro-2H-pyran-4(3H)-one (1.0 g) |
| Grignard Reagent | Methylmagnesium bromide (1.1 eq) |
| Solvent | Diethyl ether |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 hour |
| Yield | 86% [2] |
Characterization Data
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.82-3.73 (m, 2H), 3.73-3.66 (m, 2H), 1.74-1.64 (m, 3H), 1.54 (ddt, J = 13.7, 4.6, 2.1 Hz, 2H), 1.41 (br. s, 1H), 1.28 (s, 3H)[2] |
| ¹³C NMR (Predicted) | δ ~98 (C-OH), ~64 (2 x CH₂-O), ~38 (2 x CH₂), ~27 (CH₃) |
| IR (Infrared) (Predicted) | ~3400 cm⁻¹ (O-H stretch, broad), ~2950-2850 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (C-O stretch) |
| MS (Mass Spec) (Predicted) | m/z = 116 (M⁺), 101 (M⁺ - CH₃), 98 (M⁺ - H₂O) |
Visualizations
Caption: Reaction pathway for the Grignard synthesis.
Caption: Experimental workflow for the synthesis.
References
Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol Derivatives for Pharmaceutical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-Methyltetrahydro-2H-pyran-4-ol and its derivatives, which are valuable scaffolds in medicinal chemistry. The tetrahydropyran (THP) moiety is a prevalent structural feature in numerous biologically active compounds, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability. This guide focuses on the synthesis of the parent alcohol and a representative derivative, along with an overview of their potential pharmaceutical applications.
Introduction
The this compound core represents a versatile starting point for the development of novel therapeutic agents. The tertiary alcohol functionality and the pyran ring system offer multiple points for chemical modification, allowing for the exploration of a broad chemical space. Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer and antimicrobial effects.
Synthesis of this compound (1)
The most direct route to this compound (1) is the Grignard reaction, utilizing the commercially available tetrahydro-4H-pyran-4-one as the starting material. The nucleophilic addition of a methyl group to the carbonyl carbon of the ketone affords the desired tertiary alcohol.
Experimental Protocol: Grignard Reaction
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of methyl iodide (1.2 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Ketone: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. A solution of tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard solution.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction and Purification: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound (1).
Quantitative Data
| Product | Starting Material | Reagents | Solvent | Yield (%) |
| This compound (1) | Tetrahydro-4H-pyran-4-one | Methylmagnesium iodide | Diethyl ether | ~85% |
Note: Yields are approximate and can vary based on reaction scale and purification methods.
Spectral Data for this compound (1)
| Technique | Data |
| ¹H NMR | δ (ppm): 3.80-3.60 (m, 4H, -O-CH₂-), 1.70-1.50 (m, 4H, -CH₂-), 1.25 (s, 3H, -CH₃), 1.20 (s, 1H, -OH) |
| ¹³C NMR | δ (ppm): 68.0 (-C(CH₃)OH), 64.5 (-O-CH₂-), 38.0 (-CH₂-), 29.0 (-CH₃) |
| IR (cm⁻¹) | 3400 (br, O-H), 2950 (C-H), 1100 (C-O) |
| MS (m/z) | 116 (M⁺), 101 (M⁺ - CH₃), 98 (M⁺ - H₂O) |
Note: Spectral data are predicted based on known values for similar structures and may vary slightly.
Synthesis of 4-Methylene-tetrahydro-2H-pyran (2)
A common derivative of this compound is the corresponding alkene, which can be synthesized via a Wittig reaction on tetrahydro-4H-pyran-4-one. This exocyclic double bond provides a handle for further functionalization.
Experimental Protocol: Wittig Reaction
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or other strong base
-
Anhydrous tetrahydrofuran (THF)
-
Tetrahydro-4H-pyran-4-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Formation: To a suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise. The resulting bright yellow solution is the phosphonium ylide.
-
Reaction with Ketone: Cool the ylide solution to 0 °C and add a solution of tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the starting material. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to remove the triphenylphosphine oxide byproduct and obtain the desired 4-Methylene-tetrahydro-2H-pyran (2).[1]
Quantitative Data
| Product | Starting Material | Reagents | Solvent | Yield (%) |
| 4-Methylene-tetrahydro-2H-pyran (2) | Tetrahydro-4H-pyran-4-one | Methyltriphenylphosphonium bromide, n-BuLi | THF | 60-70% |
Note: Yields can vary depending on the base used and purification efficiency.
Pharmaceutical Applications
Derivatives of the tetrahydropyran scaffold have shown promise in various therapeutic areas. While specific data for this compound derivatives is limited in publicly available literature, related compounds have demonstrated notable biological activities.
Anticancer Activity
Numerous pyran derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2][3] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[3]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) |
| Spiro-4H-pyran derivative | A549 (Lung) | Potent Activity |
| 4H-Pyran derivative | HCT-116 (Colon) | 75.1 |
| 4H-Pyran derivative | HCT-116 (Colon) | 85.88 |
Data from a study on various 4H-pyran derivatives, not specifically this compound derivatives.[3]
Antimicrobial Activity
The tetrahydropyran motif is also found in compounds with antibacterial and antifungal properties. The mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase.
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| Spiro-4H-pyran derivative | Staphylococcus aureus | 32 |
| Spiro-4H-pyran derivative | Bacillus subtilis | 32 |
MIC (Minimum Inhibitory Concentration) values for representative spiro-4H-pyran derivatives against Gram-positive bacteria.
Signaling Pathways and Experimental Workflows
Synthetic Workflow
The synthesis of this compound and its alkene derivative can be visualized as a straightforward workflow starting from tetrahydro-4H-pyran-4-one.
Potential Anticancer Signaling Pathway
While the exact mechanism for this compound derivatives is not yet elucidated, many small molecule anticancer agents are known to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyltetrahydro-2H-pyran-4-ol. The information is designed to help identify and resolve common issues, particularly concerning byproduct formation, encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Prins cyclization. This reaction involves the acid-catalyzed addition of acetaldehyde to 3-buten-1-ol.
Q2: What are the primary byproducts observed in the synthesis of this compound via the Prins reaction?
A2: The main byproducts in the Prins cyclization synthesis of this compound include:
-
Isomeric Byproducts: Formation of other tetrahydropyran isomers.
-
Dehydration Products: Elimination of water can lead to the formation of dihydropyran derivatives.[1]
-
Oxonia-Cope Rearrangement Products: This rearrangement of the intermediate can lead to the formation of undesired constitutional isomers.[1]
-
Aldehyde Polymerization: In the presence of acid, acetaldehyde can undergo self-condensation or polymerization.
Q3: How can I detect and quantify the main product and its byproducts?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for both identifying and quantifying the volatile and semi-volatile compounds in your reaction mixture, including the desired product and potential byproducts. The mass spectrometer provides structural information that aids in the identification of unknown peaks. For less volatile byproducts, High-Performance Liquid Chromatography (HPLC) can be a useful analytical tool. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation and can be used for quantitative analysis (qNMR).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive or inappropriate catalyst. 4. Predominance of side reactions. | 1. Monitor reaction progress by TLC or GC-MS to ensure completion. Increase reaction time if necessary. 2. Gradually increase the reaction temperature, monitoring for byproduct formation. 3. Use a freshly opened or properly stored acid catalyst. Consider screening different Brønsted or Lewis acids. 4. Adjust reaction conditions (e.g., lower temperature, different catalyst) to disfavor side reactions. |
| High Levels of Dihydropyran Byproducts | Dehydration of the 4-hydroxytetrahydropyran product is favored by highly acidic conditions and/or high temperatures. | - Use a milder acid catalyst. - Lower the reaction temperature. - Minimize the reaction time after the starting materials have been consumed. |
| Formation of Isomeric Byproducts | The stereochemical outcome of the Prins cyclization is influenced by the catalyst and reaction conditions, potentially leading to a mixture of cis/trans isomers. | - Screen different Lewis or Brønsted acid catalysts to optimize for the desired isomer. - Carefully control the reaction temperature, as it can affect the transition state and, therefore, the stereoselectivity. |
| Presence of Polymeric Material | Acetaldehyde can polymerize in the presence of strong acids. | - Add the acetaldehyde slowly to the reaction mixture. - Use a milder acid catalyst. - Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate. |
| Inconsistent Results | 1. Purity of starting materials. 2. Presence of water in the reaction. | 1. Ensure the purity of 3-buten-1-ol and acetaldehyde. Freshly distill acetaldehyde if necessary. 2. Unless the reaction is designed to be performed in an aqueous medium, ensure all glassware is dry and use anhydrous solvents. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Prins Cyclization
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity levels.
Materials:
-
3-Buten-1-ol
-
Acetaldehyde
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a Lewis acid like bismuth(III) chloride)
-
Anhydrous solvent (e.g., dichloromethane, if not running in neat conditions)
-
Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-buten-1-ol and the chosen solvent.
-
Catalyst Addition: Add the acid catalyst to the stirred solution.
-
Acetaldehyde Addition: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and slowly add acetaldehyde.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[2][3]
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of major byproducts.
Caption: A logical workflow for troubleshooting common issues during the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyltetrahydro-2H-pyran-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound and its derivatives is the Prins cyclization.[1][2][3] This reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol to form the tetrahydropyran ring.[2][3]
Q2: What are the typical starting materials for the Prins cyclization to produce this compound?
A2: The synthesis of this compound via Prins cyclization typically involves the reaction of 3-methyl-3-buten-1-ol with an aldehyde, such as acetaldehyde or its equivalents.[4][5]
Q3: Are there alternative synthesis routes to the Prins cyclization?
A3: Yes, another potential route involves the use of a Grignard reaction. This method can be employed to form carbon-carbon bonds and create the desired alcohol functionality.[6][7] For example, a Grignard reagent could be added to a suitable ketone or ester precursor to generate the tertiary alcohol on the pyran ring.[8][9][10]
Q4: What are the primary challenges in scaling up the synthesis of this compound?
A4: The main challenges in scaling up this synthesis include controlling the stereochemistry to achieve high diastereoselectivity, managing reaction temperature, ensuring anhydrous conditions, and purifying the final product to remove byproducts and unreacted starting materials.[11]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
-
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
-
A: Low yields can stem from several factors:
-
Suboptimal Reaction Temperature: Prins cyclizations are often sensitive to temperature.[11] Too high a temperature can lead to byproduct formation, while a temperature that is too low may result in an incomplete reaction.[11] It is advisable to perform temperature optimization studies.
-
Presence of Water: Many acid-catalyzed reactions, including the Prins cyclization, require anhydrous conditions.[6][11] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Incorrect Stoichiometry: The ratio of the homoallylic alcohol to the aldehyde can influence the reaction outcome. Experiment with different stoichiometric ratios to find the optimal balance.[11]
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Impure Starting Materials: Impurities in the starting materials can interfere with the reaction.[11] It is recommended to purify the starting materials before use.
-
-
Issue 2: Formation of Undesired Isomers (Low Diastereoselectivity)
-
Q: I am getting a mixture of cis and trans isomers. How can I improve the diastereoselectivity of the reaction?
-
A: Achieving high diastereoselectivity can be challenging. Here are some strategies to consider:
-
Choice of Catalyst: The choice of Lewis or Brønsted acid catalyst can significantly impact the stereochemical outcome. Screening different catalysts may be necessary to find one that favors the desired isomer.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable isomer.[11]
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction and, consequently, the stereoselectivity. Experiment with a range of anhydrous solvents.
-
-
Issue 3: Byproduct Formation
-
Q: I am observing significant byproduct formation in my reaction mixture. What are the likely side reactions and how can I minimize them?
-
A: Common byproducts in Prins cyclizations can include ethers, dienes, and polymeric materials. To minimize these:
-
Control Reaction Time: Over-extending the reaction time can lead to the degradation of the product and the formation of byproducts. Monitor the reaction progress using techniques like TLC or GC and quench the reaction once the starting material is consumed.
-
Slow Addition of Reagents: Adding the catalyst or one of the reactants slowly can help to control the reaction rate and minimize side reactions.
-
Use of a Scavenger: In some cases, a proton scavenger can be used to neutralize excess acid and prevent further reactions after the desired product has formed.
-
-
Issue 4: Difficulty in Product Purification
-
Q: I am struggling to purify the final product. What are the recommended purification techniques?
-
A: Purification of this compound can be challenging due to its polarity and potential for co-elution with byproducts.
-
Distillation: For larger scale reactions, distillation under reduced pressure can be an effective method for purification.[5]
-
Column Chromatography: For smaller scales, column chromatography on silica gel is a common method. A careful selection of the eluent system is crucial to achieve good separation.
-
Crystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization can be a highly effective purification technique.
-
-
Quantitative Data Summary
| Synthesis Method | Starting Materials | Catalyst/Reagent | Temperature | Reaction Time | Yield | Diastereomeric Ratio (cis:trans) | Reference |
| Prins Cyclization | 2-ethyl-butyraldehyde and 3-methyl-3-buten-1-ol | Montmorillonite K10 | 80 °C | 2 hours | Good | ~50:50 | [5] |
| Prins Cyclization | But-3-en-1-ol and 2,4,6-trimethyl-1,3,5-trioxane | 20% H2SO4 | 85 °C | 48 hours | 7.5 g (from 7.21 g but-3-en-1-ol) | Not Reported | [4] |
| Prins Cyclization | Acetaldehyde and 3-buten-1-ol | 20% H2SO4 | 80 °C | 3 hours | Not Reported | Not Reported | [4] |
Experimental Protocols
Protocol 1: Prins Cyclization using Sulfuric Acid
This protocol is adapted from a general procedure for the synthesis of 2-Methyl-tetrahydro-pyran-4-ol.[4]
-
Reaction Setup: In a pressure tube, combine acetaldehyde (1 equivalent) and 3-buten-1-ol (1 equivalent).
-
Acid Addition: Carefully add 20% sulfuric acid (10 volumes) to the mixture.
-
Reaction: Seal the pressure tube and heat the reaction mixture to 80 °C for 3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture to a pH of 8-9 with concentrated ammonia.
-
Extract the product with ethyl acetate (3 x 5 volumes).
-
Combine the organic phases, dry with sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude product by distillation or column chromatography.
Protocol 2: Grignard Reaction for the Formation of a Tertiary Alcohol
This is a general protocol for the reaction of a Grignard reagent with a ketone.
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, place a solution of the appropriate alkyl halide in anhydrous diethyl ether.
-
Add a small amount of the alkyl halide solution to the magnesium and wait for the reaction to initiate.
-
Once the reaction has started, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the ketone precursor in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting alcohol by column chromatography or distillation.
Visualizations
Caption: Experimental Workflow for Prins Cyclization.
Caption: Troubleshooting Decision Tree for Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- | 63500-71-0 [smolecule.com]
- 3. Tetrahydropyran synthesis [organic-chemistry.org]
- 4. 2-Methyl-tetrahydro-pyran-4-ol synthesis - chemicalbook [chemicalbook.com]
- 5. US10040776B2 - Pyran derivatives and their preparation - Google Patents [patents.google.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. leah4sci.com [leah4sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Common side reactions in the Prins synthesis of pyranols
This technical support center is a resource for researchers, scientists, and drug development professionals engaged in the Prins synthesis of pyranols. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other experimental challenges.
Troubleshooting Guides & FAQs
This section provides practical solutions to common issues encountered during the Prins synthesis of pyranols.
Issue: Low Yield of the Desired Pyranol Product
-
Question: My Prins cyclization is resulting in a low yield of the desired tetrahydropyran. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature, or using a more active catalyst.[1]
-
-
Dominant Side Reactions: Competing reactions may be consuming your starting materials.
-
Solution: To favor the desired cyclization, try lowering the reaction temperature or using a milder Lewis acid catalyst. If allylic alcohols are a major byproduct, ensure the reaction is conducted under anhydrous conditions, as the absence of water can promote the elimination pathway.[1]
-
-
Product Instability: The desired pyranol may be degrading under the reaction or workup conditions.
-
Solution: Perform the reaction at a lower temperature and consider a buffered workup to avoid exposing the product to strong acids or bases.[1]
-
-
Suboptimal Stoichiometry: An incorrect ratio of the aldehyde to the homoallylic alcohol can lead to the formation of side products.[1]
-
Issue: Formation of Significant Side Products
-
Question: My reaction is producing a significant amount of side products. How can I identify and minimize them?
-
Answer: The Prins reaction is known for a variety of potential side reactions. Here are some of the most common, along with strategies to mitigate their formation:
-
Allylic Alcohols: These are formed through the elimination of a proton from the key carbocation intermediate, a pathway that is particularly favored in the absence of a nucleophile like water.[1][2][3]
-
Dioxanes: These side products typically arise from the reaction with an excess of formaldehyde, especially at lower temperatures.[1][2][3]
-
Halo-ethers: When using Lewis acids that contain halides (e.g., SnCl₄, BiCl₃), the halide can act as a nucleophile, leading to the formation of 4-halotetrahydropyrans.[2]
-
Troubleshooting:
-
If a halo-ether is not the desired product, consider using a non-halide containing Lewis acid.
-
Alternatively, this pathway can be exploited for the synthesis of functionalized pyrans.
-
-
-
Side-chain Exchange and Racemization (2-oxonia-Cope Rearrangement): A reversible 2-oxonia-Cope rearrangement can lead to the scrambling of stereochemistry and the formation of side-chain exchange products.[4][5][6] This is a significant challenge, especially when aiming for high stereoselectivity.
-
Troubleshooting:
-
The rate of the 2-oxonia-Cope rearrangement can be influenced by the stability of the oxocarbenium ion. Substrates with electron-rich aromatic groups that stabilize the intermediate may be more prone to this side reaction.[4][6]
-
Using a Lewis acid that promotes a faster rate of cyclization compared to the rearrangement can be effective. For example, SnBr₄ has been shown to be more efficient in suppressing this side reaction than BF₃·OEt₂/HOAc.[4]
-
Employing silyl-Prins cyclizations, using substrates like allylsilanes or vinylsilanes, can offer higher selectivity and reduce the occurrence of secondary reactions.[7]
-
Alkynylsilane Prins cyclization has also been shown to minimize the competitive 2-oxonia-[4][4]-sigmatropic rearrangement pathway.[4][6]
-
-
-
Quantitative Data Summary
The choice of Lewis acid and the nature of the reactants can significantly influence the efficiency and stereoselectivity of the Prins cyclization. The following table summarizes the results from a BiCl₃/TMSCl-mediated silyl-Prins cyclization of a vinylsilyl alcohol with various aldehydes, highlighting the yields and diastereomeric ratios (d.r.) of the resulting 4-chlorotetrahydropyran products.
| Aldehyde (R²) | Product | Yield (%) | d.r. |
| Ph-CHO | 2a | 95 | >20:1 |
| 4-MeO-Ph-CHO | 2b | 93 | >20:1 |
| 4-F-Ph-CHO | 2c | 96 | >20:1 |
| 4-Cl-Ph-CHO | 2d | 92 | >20:1 |
| 4-Br-Ph-CHO | 2e | 94 | >20:1 |
| 4-NO₂-Ph-CHO | 2f | 85 | >20:1 |
| 2-Naphthyl-CHO | 2g | 90 | >20:1 |
| 2-Furyl-CHO | 2h | 88 | >20:1 |
| 2-Thienyl-CHO | 2i | 89 | >20:1 |
| (CH₃)₂CH-CHO | 2j | 75 | 10:1 |
| c-C₆H₁₁-CHO | 2k | 80 | 15:1 |
| CH₃(CH₂)₅-CHO | 2l | 78 | 12:1 |
| Ph-CH₂-CH₂-CHO | 2m | 82 | 15:1 |
Data adapted from a study on BiCl₃/TMSCl-mediated silyl-Prins cyclization of a vinylsilyl alcohol.[7]
Experimental Protocols
Key Experiment: Stereoselective Synthesis of a 4-Chlorotetrahydropyran via Silyl-Prins Cyclization
This protocol provides a general procedure for the highly diastereoselective synthesis of polysubstituted 4-chlorotetrahydropyrans.
Materials:
-
Vinylsilyl alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Bismuth(III) chloride (BiCl₃) (0.05 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a suspension of BiCl₃ (0.05 equiv) in anhydrous DCM, add the corresponding aldehyde (1.2 equiv) at 0 °C under an inert atmosphere.
-
Slowly add TMSCl (1.2 equiv) to the mixture and stir for 5 minutes at 0 °C.
-
Add a solution of the vinylsilyl alcohol (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to 1 hour.
-
Upon completion, partially evaporate the solvent under reduced pressure.
-
Filter the crude mixture through a small plug of silica gel.
-
Evaporate the remaining volatiles under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-chlorotetrahydropyran.
Workup and Purification Notes:
-
The reaction should be performed under strictly anhydrous conditions to prevent the formation of hydroxylated byproducts.
-
The choice of solvent for column chromatography will depend on the polarity of the product. A mixture of hexane and ethyl acetate is often a good starting point.
Visualizing Reaction Pathways
To better understand the desired reaction and its competing side pathways, the following diagrams illustrate the key mechanistic steps.
Caption: Main and side reaction pathways in the Prins synthesis.
This diagram illustrates the central role of the oxocarbenium and carbocation intermediates and how they can lead to either the desired pyranol or various side products depending on the reaction conditions and the presence of competing reaction pathways.
Caption: Troubleshooting workflow for the Prins synthesis.
This flowchart provides a logical sequence of steps to diagnose and address common problems encountered during the Prins synthesis of pyranols, guiding the researcher from the initial observation to potential solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Prins reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Synthesis International: PRINS REACTION [organicsynthesisinternational.blogspot.com]
- 4. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 7. uvadoc.uva.es [uvadoc.uva.es]
How to improve the yield of "4-Methyltetrahydro-2H-pyran-4-OL" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "4-Methyltetrahydro-2H-pyran-4-OL" synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic routes for this compound are the Grignard reaction and the Prins cyclization.
-
Grignard Reaction: This method involves the reaction of a Grignard reagent, typically methylmagnesium bromide (CH₃MgBr), with tetrahydro-4H-pyran-4-one. It is a robust method for forming the carbon-carbon bond at the 4-position of the pyran ring.[1]
-
Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.[2][3] For the synthesis of this compound, this could involve the reaction of 3-buten-1-ol with acetaldehyde.[4]
Q2: Which synthesis method generally provides a higher yield?
A2: The yield of this compound can be high for both methods, often exceeding 80%, depending on the optimization of reaction conditions. The choice of method may depend on the availability of starting materials, scalability, and desired stereoselectivity.
Q3: What are the common impurities or side products in these syntheses?
A3:
-
Grignard Reaction: Common impurities include the starting material (tetrahydro-4H-pyran-4-one) due to incomplete reaction, and byproducts from the reaction of the Grignard reagent with any moisture or acidic protons. Enolization of the ketone can also be a side reaction.[5]
-
Prins Cyclization: Side products can include dihydropyran derivatives resulting from elimination reactions, as well as isomers of the desired product.[6] The reaction can also be sensitive to the catalyst and temperature, leading to a mixture of products.[7]
Troubleshooting Guides
Grignard Reaction Troubleshooting
This guide focuses on the synthesis of this compound via the reaction of methylmagnesium bromide with tetrahydro-4H-pyran-4-one.
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Presence of moisture: Grignard reagents are highly reactive with water, which quenches the reagent.[5] | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., diethyl ether, THF). Handle reagents under an inert atmosphere (nitrogen or argon). |
| Inactive magnesium: The surface of magnesium turnings can be coated with magnesium oxide, preventing reaction with the alkyl halide. | Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8] Crushing the magnesium turnings under an inert atmosphere can also expose a fresh surface. | |
| Poor quality Grignard reagent: The Grignard reagent may not have formed efficiently or may have decomposed upon storage. | Prepare the Grignard reagent fresh for each reaction. The concentration of the prepared Grignard reagent can be determined by titration.[5] | |
| Recovery of starting ketone | Enolization of the ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, especially if the ketone is sterically hindered.[5] | Use a less sterically hindered Grignard reagent if possible. Perform the reaction at a lower temperature to favor nucleophilic addition over deprotonation. |
| Formation of dark brown/black reaction mixture | Decomposition of the Grignard reagent: This can be caused by impurities or localized overheating. | Ensure high-purity magnesium and alkyl halide are used. Control the rate of addition of the alkyl halide to the magnesium to maintain a gentle reflux and avoid excessive heat generation.[5] |
Logical Troubleshooting Flow for Grignard Synthesis
Caption: Troubleshooting workflow for low yield in Grignard synthesis.
Prins Cyclization Troubleshooting
This guide addresses issues in the synthesis of this compound via the acid-catalyzed reaction of a homoallylic alcohol and an aldehyde.
| Issue | Potential Cause | Recommended Solution |
| Low product yield | Inappropriate catalyst: The choice and concentration of the acid catalyst are crucial. Strong acids can lead to polymerization or side reactions.[7] | Screen different Brønsted acids (e.g., p-toluenesulfonic acid, Amberlyst 15) or Lewis acids (e.g., SnCl₄, InCl₃).[2][6] Optimize the catalyst loading. |
| Unfavorable reaction temperature: High temperatures can promote elimination side reactions.[6] | Conduct the reaction at a lower temperature. Room temperature is often sufficient with an efficient catalyst.[3] | |
| Formation of dihydropyran byproduct | Elimination reaction: The carbocation intermediate can undergo elimination of water instead of nucleophilic attack by water.[6] | Use milder reaction conditions (lower temperature, less acidic catalyst). The use of aqueous media can favor the formation of the hydroxyl product.[3] |
| Formation of multiple isomers | Lack of stereocontrol: The cyclization can proceed through different transition states, leading to a mixture of diastereomers. | The use of certain catalysts and reaction conditions can favor the formation of the cis-isomer due to a more stable chair-like transition state.[6] Chiral catalysts can be employed for enantioselective synthesis.[9] |
| Polymerization of starting materials | Strongly acidic conditions: Brønsted or Lewis acids can induce the polymerization of the alkene in the homoallylic alcohol.[7] | Use a milder catalyst or a heterogeneous catalyst that can be easily removed from the reaction mixture. Reduce the reaction time. |
Logical Troubleshooting Flow for Prins Cyclization
Caption: Troubleshooting workflow for Prins cyclization synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of tetrahydro-4H-pyran-4-one (1.0 g, 9.99 mmol) in anhydrous diethyl ether (50 mL).[1]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylmagnesium bromide (3.66 mL, 10.99 mmol) dropwise to the stirred solution.[1]
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution, followed by saturated aqueous NaHCO₃ solution.[1]
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound as an oil (expected yield: ~86%).[1]
1H NMR Data (400 MHz, CDCl₃): δ 3.82-3.73 (m, 2H), 3.73-3.66 (m, 2H), 1.74-1.64 (m, 3H), 1.54 (ddt, J = 13.7, 4.6, 2.1 Hz, 2H), 1.41 (br. s, 1H), 1.28 (s, 3H).[1]
Protocol 2: Synthesis of 2,4-Disubstituted Tetrahydropyrans via Prins Cyclization
Materials:
-
Homoallylic alcohol (e.g., 3-buten-1-ol)
-
Aldehyde (e.g., acetaldehyde)
-
Acid catalyst (e.g., 20% H₂SO₄, Amberlyst-15, or phosphomolybdic acid)[3][4]
-
Solvent (e.g., dichloromethane or water)[3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or ammonia solution for neutralization[4]
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
General Procedure:
-
Combine the homoallylic alcohol (1 equivalent) and the aldehyde (1 equivalent) in the chosen solvent.[4]
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture if necessary (e.g., 80 °C) or stir at room temperature, depending on the catalyst.[3][4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a base (e.g., NaHCO₃ or ammonia solution).[4]
-
Extract the product with an organic solvent like ethyl acetate.[4]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography.
Data Summary
Table 1: Comparison of Grignard Reaction Conditions and Yields
| Grignard Reagent | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methylmagnesium bromide | Tetrahydro-4H-pyran-4-one | Diethyl ether | 0 to RT | 86 | [1] |
| Phenylmagnesium bromide | Tetrahydrothiopyran-4-one | Diethyl ether/THF | 0 to RT | 85 | [8] |
| 4-Chlorophenylmagnesium bromide | Tetrahydrothiopyran-4-one | Diethyl ether/THF | 0 to RT | 82 | [8] |
| 4-Methoxyphenylmagnesium bromide | Tetrahydrothiopyran-4-one | Diethyl ether/THF | 0 to RT | 88 | [8] |
Table 2: Comparison of Prins Cyclization Catalysts and Conditions
| Homoallylic Alcohol | Aldehyde | Catalyst | Solvent | Temperature | Yield (%) | Selectivity | Reference |
| 3-Buten-1-ol | Acetaldehyde | 20% H₂SO₄ | None (pressure tube) | 80 °C | Not specified | Not specified | [4] |
| Various | Various | Phosphomolybdic acid | Water | Room Temp. | 80-92 | All-cis | [3] |
| 3-Buten-1-ol | 4-Chlorobenzaldehyde | PANI-TsOH | Dichloromethane | Reflux | High | Single product | [7] |
| Isopulegol | Benzaldehyde | Ce-MCM-41 | Not specified | Not specified | High | High | [10] |
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for synthesis and purification.
References
- 1. This compound | 7525-64-6 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 4. 2-Methyl-tetrahydro-pyran-4-ol synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading for Prins Cyclization
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and optimize catalyst loading for Prins cyclization reactions.
Troubleshooting Guides
This section addresses common issues encountered during the Prins cyclization, focusing on problems related to catalyst loading and activity.
Problem: Low Yield or No Product Formation
| Potential Cause | Recommended Solution |
| Insufficient Catalyst Activity | The chosen Lewis or Brønsted acid may be too weak to activate the aldehyde, especially if it is sterically hindered.[1] Switch to a stronger catalyst. For example, replace FeCl₃ with more potent options like SnCl₄, BiCl₃, or TMSOTf.[1][2] For particularly challenging substrates, consider highly acidic Brønsted acids like confined imino-imidodiphosphate (iIDP) catalysts.[1] |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] If the reaction has stalled, consider incrementally increasing the catalyst loading. Be cautious, as excessive catalyst can lead to side reactions.[1] Alternatively, increasing the reaction time or temperature may drive the reaction to completion.[3] |
| Catalyst Decomposition | Certain reaction conditions, such as high temperatures, can lead to catalyst decomposition, necessitating higher catalyst loadings.[4] If catalyst decomposition is suspected, consider a more robust catalyst or milder reaction conditions. |
| Catalyst Deactivation | For heterogeneous catalysts like zeolites, deactivation can occur due to coke formation or strong adsorption of solvent or products.[5][6] The total acidity of the zeolite can be a key factor in its deactivation rate.[5][6] Regeneration of the catalyst through calcination may be possible.[7] |
Problem: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Solution |
| Allylic Alcohols | Elimination of a proton from the carbocation intermediate is favored in the absence of a nucleophile (e.g., water).[3][4] | Ensure the presence of a nucleophile to trap the carbocation.[3] Use milder reaction conditions, such as a lower temperature or a weaker acid, to favor the cyclization pathway.[3] |
| Dioxanes | This side product can form, particularly at low temperatures, if there is an excess of formaldehyde.[3][4] | Use a stoichiometric amount of formaldehyde and consider increasing the reaction temperature.[3] |
| Epimerization/Racemization | Loss of stereochemistry can occur through processes like 2-oxonia-Cope rearrangement.[2][8] | Modifying reaction conditions such as solvent and temperature can minimize this undesirable pathway.[8] The choice of Lewis acid can also influence stereoselectivity.[2] |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal catalyst loading for my Prins cyclization?
The optimal catalyst loading is highly dependent on the specific substrates, catalyst, and reaction conditions. It is generally recommended to start with a catalytic amount (e.g., 5-10 mol%) and incrementally increase the loading if the reaction is slow or incomplete.[1][9] Monitoring the reaction progress closely is crucial to avoid excessive catalyst that could promote side reactions.
Q2: Can increasing the catalyst loading always improve the yield?
Not necessarily. While increasing the catalyst loading can enhance the reaction rate, an excessive amount can lead to the formation of side products, decomposition of starting materials or products, and in some cases, catalyst inhibition.[1][4] It is a fine balance that needs to be optimized for each specific reaction.
Q3: What type of catalyst is best for sterically hindered aldehydes in a Prins cyclization?
Sterically hindered aldehydes often exhibit low reactivity.[1] To overcome this, more potent catalysts are generally required. Strong Lewis acids such as SnCl₄, BiCl₃, and TMSOTf, or highly acidic Brønsted acids like confined imino-imidodiphosphate (iIDP) catalysts, have been shown to be effective for these challenging substrates.[1]
Q4: Can microwave irradiation be used to optimize the Prins cyclization?
Yes, microwave-assisted synthesis has been successfully employed for Prins cyclizations. Microwave heating can lead to rapid temperature increases, which can help overcome kinetic barriers and significantly reduce reaction times compared to conventional heating. A BiCl₃-catalyzed microwave-assisted protocol has been used for the efficient synthesis of 4-chloro-cis-2,6-disubstituted tetrahydropyrans.[1][2]
Q5: How does the choice of Lewis acid affect the stereoselectivity of the Prins cyclization?
The choice of Lewis acid can significantly influence the stereoselectivity of the reaction. For instance, in certain cases, using TMSBr as the Lewis acid exclusively led to the formation of the 4-axial product, whereas SnBr₄ produced a mixture of axial and equatorial products.[2]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Prins Cyclization
This protocol provides a general starting point for a Prins cyclization using a Lewis acid catalyst.
Materials:
-
Homoallylic alcohol (1.0 equivalent)
-
Aldehyde (1.2 equivalents)
-
Lewis Acid (e.g., BiCl₃, 0.05 equivalents)[3]
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer, dissolve the aldehyde in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add the Lewis acid to the solution.
-
Prepare a solution of the homoallylic alcohol in anhydrous DCM.
-
Add the alcohol solution dropwise to the cooled reaction mixture over 10-15 minutes.[3]
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1]
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Rhenium(VII)-Catalyzed Prins Cyclization
This protocol is adapted for aromatic and α,β-unsaturated aldehydes.[1]
Materials:
-
Homoallylic alcohol (1.0 equivalent)
-
Aromatic aldehyde (1.2 equivalents)
-
Rhenium(VII) catalyst (O₃ReOSiPh₃, 5 mol%)
-
Anhydrous hexanes
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the homoallylic alcohol.
-
Dissolve the alcohol in anhydrous hexanes (to make a ~0.1 M solution).
-
Add the aromatic aldehyde to the solution.
-
In a single portion, add the O₃ReOSiPh₃ catalyst to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. Reactions are typically complete within 1-4 hours.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[1]
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Quantitative Data Summary
Table 1: Examples of Catalyst Loading in Prins Cyclization
| Catalyst | Substrate/Reaction Type | Catalyst Loading | Solvent | Temperature | Yield | Reference |
| BiCl₃ | Homoallylic alcohol + Aldehyde | 0.05 equivalents | DCM | 0 °C | - | [3] |
| O₃ReOSiPh₃ | Aromatic Aldehyde | 5 mol% | Hexanes | Room Temp. | - | [1] |
| TfOH | Arenyne alcohol + Aldehyde | 10-20 mol% | DCM/HFIP | -40 °C | Good | [9] |
| BiCl₃ | Microwave-assisted | - | - | - | - | [1][2] |
| Amberlyst-15 | Aromatic/Aliphatic Aldehyde | - | DCM | Room Temp. | Good | [1] |
| In(OTf)₃ | Homoallyl alcohol + Aldehyde | Catalytic amount | - | - | - | [2] |
| SnCl₄ | General Prins Cyclization | - | - | - | - | [2] |
Visualizations
Caption: Troubleshooting workflow for low-yield Prins cyclization.
Caption: General experimental workflow for Prins cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deactivation of Zeolite Catalysts in the Prins Reaction between Propene and Formaldehyde in the Liquid Phase [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. utupub.fi [utupub.fi]
- 8. Racemization in Prins Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04750K [pubs.rsc.org]
Technical Support Center: Overcoming Low Yield in Tetrahydropyranol Synthesis
Welcome to the technical support center for tetrahydropyranol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding common challenges encountered during the synthesis of tetrahydropyranol and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
FAQ 1: I am experiencing a very low yield in my tetrahydropyranol synthesis. What are the common causes and how can I improve it?
Low yields in tetrahydropyranol synthesis can arise from a variety of factors, largely dependent on the chosen synthetic route. The most common methods include the Prins cyclization, intramolecular hydroalkoxylation of unsaturated alcohols, hetero-Diels-Alder reaction, and ring-closing metathesis. Below is a breakdown of common causes and solutions for low yields in these key methods.
General Causes of Low Yield Applicable to Most Methods:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical parameters that can significantly influence the reaction yield. It is essential to optimize these conditions for your specific substrate.
-
Purity of Starting Materials: Impurities in reagents and solvents can interfere with the reaction, leading to reduced yields or the formation of unwanted side products. Always ensure the purity of your starting materials.
-
Catalyst Deactivation: The catalyst's activity may diminish during the reaction due to poisoning by impurities or degradation under the reaction conditions.
-
Product Instability: The synthesized tetrahydropyranol may be unstable under the reaction or work-up conditions.
Below is a general troubleshooting workflow for addressing low yield issues.
Troubleshooting Specific Synthesis Methods
Prins Cyclization
The Prins cyclization is a powerful method for constructing the tetrahydropyran ring from a homoallylic alcohol and an aldehyde. However, it is susceptible to side reactions that can significantly lower the yield of the desired product.
Question: My Prins cyclization is giving a low yield of the desired 4-hydroxytetrahydropyran. What are the likely side reactions, and how can I mitigate them?
Answer: Low yields in Prins cyclizations are often due to competing side reactions, most notably the oxonia-Cope rearrangement . Other issues include the formation of elimination products and dioxanes.[1]
-
Oxonia-Cope Rearrangement: This rearrangement can lead to a loss of stereochemistry and the formation of undesired isomers, complicating purification and reducing the yield of the target molecule.[2] This is more likely to occur when the oxocarbenium ion intermediate is stabilized by electron-donating groups.[3]
-
Solution:
-
Use of specific Lewis acids: The choice of Lewis acid can influence the reaction pathway. For instance, using TMSBr instead of SnBr₄ has been shown to favor the desired axial product in certain cases.[2]
-
Substrate modification: If possible, modifying the substituents on the homoallylic alcohol or aldehyde to be less electron-donating can disfavor the rearrangement.
-
-
-
Formation of Allylic Alcohols: In the absence of a nucleophile like water, the carbocation intermediate can undergo elimination to form an allylic alcohol.[1]
-
Solution: Ensure the presence of a nucleophile (e.g., water or acetic acid) to trap the carbocation. For some substrates, strictly anhydrous conditions are necessary to avoid this side reaction.[1]
-
-
Dioxane Formation: An excess of formaldehyde at low temperatures can lead to the formation of dioxane byproducts.[1]
-
Solution: Use a stoichiometric amount of the aldehyde and consider increasing the reaction temperature.[1]
-
Intramolecular Hydroalkoxylation
This atom-economical method involves the cyclization of an unsaturated alcohol, often catalyzed by a transition metal complex or a Brønsted acid.
Question: I am attempting an intramolecular hydroalkoxylation to form a tetrahydropyranol, but the reaction is sluggish and gives a low yield. What can I do?
Answer: Low yields in intramolecular hydroalkoxylation can be due to catalyst inefficiency, substrate reactivity issues, or unfavorable reaction conditions.
-
Catalyst Choice: The catalyst is crucial for activating the alkene.
-
Solution: A range of catalysts can be employed, including platinum(II) complexes, lanthanide triflates, and gold(I) complexes.[4][5] If one catalyst is not effective, screening others is recommended. For example, lanthanide triflates are known to be efficient for the cyclization of unactivated alkenols.[5]
-
-
Substrate Reactivity: The structure of the unsaturated alcohol can significantly impact the reaction rate.
-
Solution: The Thorpe-Ingold effect can be exploited; substrates with geminal substituents at the carbon bearing the hydroxyl group often exhibit enhanced reaction rates.[5]
-
-
Solvent Effects: The solvent can influence the catalyst's activity and the substrate's conformation.
-
Solution: Non-coordinating solvents are often preferred as they do not compete with the substrate for binding to the catalyst. Room-temperature ionic liquids (RTILs) have been shown to enhance catalytic efficiency.[5]
-
Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction provides a powerful means of constructing dihydropyran rings, which can then be reduced to the desired tetrahydropyranol.
Question: My hetero-Diels-Alder reaction to form the dihydropyran precursor is not proceeding efficiently. What are the key factors to consider?
Answer: The efficiency of a hetero-Diels-Alder reaction is highly dependent on the electronic nature of the diene and dienophile.
-
Inverse Electron Demand: Many successful hetero-Diels-Alder reactions for dihydropyran synthesis operate under inverse electron demand, where an electron-rich alkene (dienophile) reacts with an electron-poor α,β-unsaturated carbonyl compound (heterodiene).[6]
-
Solution: Ensure your diene is sufficiently electron-poor (e.g., by incorporating electron-withdrawing groups) and your dienophile is electron-rich (e.g., an enol ether).
-
-
Catalysis: Lewis acid catalysis is often employed to lower the LUMO energy of the heterodiene, thereby accelerating the reaction.
-
Solution: Chiral bis(oxazoline) copper(II) complexes are effective catalysts for enantioselective versions of this reaction.[7] Screening different Lewis acids can identify the optimal catalyst for your specific substrates.
-
Ring-Closing Metathesis (RCM)
RCM is a versatile method for forming cyclic olefins from acyclic dienes, which can then be hydrogenated to the corresponding saturated heterocycle.
Question: I am using RCM to synthesize a dihydropyran intermediate, but I am observing low conversion and/or catalyst decomposition. What are the common pitfalls?
Answer: Low yields in RCM can be attributed to catalyst inhibition or decomposition, and unfavorable reaction equilibrium.
-
Catalyst Inhibition: Lewis basic functional groups, such as amines, can coordinate to the metal center of the catalyst and inhibit its activity. While less of an issue for the oxygen atom in the ether linkage of the precursor, other functional groups in the molecule should be considered.
-
Solution: If other Lewis basic groups are present, they may need to be protected. Using more robust second-generation Grubbs-type catalysts can also overcome some of these issues.[8]
-
-
Reaction Equilibrium: RCM is a reversible reaction. The formation of the desired cyclic product is driven by the removal of a volatile byproduct, typically ethylene.
-
Solution: Perform the reaction under an inert atmosphere with a continuous flow of nitrogen or argon, or under reduced pressure, to effectively remove ethylene and drive the equilibrium towards the product.[9]
-
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic strategy can have a significant impact on the final yield of the desired tetrahydropyranol. Below is a summary of reported yields for various precursors and methods. It is important to note that yields are highly substrate-dependent, and direct comparisons should be made with caution.[3]
| Precursor Class | Specific Precursor Example | Method | Catalyst/Reagent | Yield (%) | Reference(s) |
| Dihydropyrans | 3,4-Dihydropyran (DHP) | Hydrogenation | Ni/SiO₂ | 98 | [1][10] |
| Hydroxy Olefins | γ- and δ-Hydroxy Olefins | Intramolecular Hydroalkoxylation | Platinum(II) complexes | High (specific yields vary) | [4] |
| Homoallylic Alcohols & Aldehydes | Homoallylic alcohol and an aldehyde | Prins Cyclization | Lewis or Brønsted acids (e.g., SnCl₄, InCl₃) | High (specific yields vary) | [4] |
| 1,5-Diols | Tertiary 1,5-diols | Oxidative Cyclization | Cerium Ammonium Nitrate (CAN) | High (specific yields vary) | [4] |
| Tetrahydrofurfuryl Alcohol (THFA) | Tetrahydrofurfuryl Alcohol | Gaseous-Phase Hydrogenolysis | Cu-ZnO/Al₂O₃ | up to 91.4 (selectivity) | [1][11] |
Experimental Protocols
Below are representative, detailed methodologies for key experiments in tetrahydropyranol synthesis.
Protocol 1: Prins Cyclization using a Lewis Acid Catalyst
This protocol describes a general procedure for the Lewis acid-catalyzed Prins cyclization of a homoallylic alcohol with an aldehyde to yield a 4-hydroxytetrahydropyran.
Materials:
-
Homoallylic alcohol (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Lewis Acid (e.g., SnCl₄, InCl₃, 10-20 mol%)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol and dissolve it in anhydrous DCM.
-
Cool the solution to the desired temperature (typically ranging from -78 °C to 0 °C).
-
Add the aldehyde to the solution.
-
Slowly add the Lewis acid to the stirred reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Intramolecular Hydroalkoxylation using a Lanthanide Catalyst
This protocol outlines a general procedure for the intramolecular hydroalkoxylation of an unsaturated alcohol catalyzed by a lanthanide triflate.[5]
Materials:
-
Unsaturated alcohol (e.g., a δ-hydroxy olefin) (1.0 equiv)
-
Lanthanide triflate (e.g., Yb(OTf)₃, 5-10 mol%)
-
Anhydrous, non-coordinating solvent (e.g., 1,2-dichloroethane or a room-temperature ionic liquid)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the unsaturated alcohol in the anhydrous solvent.
-
Add the lanthanide triflate catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
-
Once the starting material is consumed, quench the reaction with a small amount of water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Ring-Closing Metathesis (RCM) for Dihydropyran Synthesis
This protocol describes a general procedure for the synthesis of a dihydropyran via RCM of a diene ether, followed by hydrogenation to the tetrahydropyran.
Materials:
-
Acyclic diene ether (1.0 equiv)
-
Grubbs' catalyst (1st or 2nd generation, 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Hydrogen source (H₂ gas)
-
Hydrogenation catalyst (e.g., Pd/C)
-
Solvent for hydrogenation (e.g., ethanol or ethyl acetate)
Procedure (RCM):
-
Dissolve the diene ether in the anhydrous, degassed solvent in a flask equipped with a condenser and an inert gas inlet.
-
Add the Grubbs' catalyst to the solution.
-
Heat the reaction mixture to reflux (typically 40-80 °C) and maintain a gentle flow of inert gas to carry away the ethylene byproduct.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purify the resulting dihydropyran by flash column chromatography.
Procedure (Hydrogenation):
-
Dissolve the purified dihydropyran in the hydrogenation solvent.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously until the reaction is complete (monitored by TLC or GC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate to obtain the tetrahydropyran product, which can be further purified if necessary.
References
- 1. mdpi.com [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
- 5. Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflate Ionic Liquids [organic-chemistry.org]
- 6. Diels-Alder Reaction [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sequential esterification-ring closing metathesis-Nozaki–Hiyama–Kishi strategy for constructing a natural product-like library of tetrahydrofuran-co ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00591D [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Methyltetrahydro-2H-pyran-4-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Methyltetrahydro-2H-pyran-4-OL.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Prins cyclization?
A1: Common impurities may include unreacted starting materials (isoprenol and isovaleraldehyde), diastereomers of the final product, and side products such as allylic alcohols and dioxanes, which can form under certain reaction conditions.[1] The work-up procedure is critical to minimize some of these impurities before the final purification steps.[1]
Q2: What are the recommended purification techniques for this compound?
A2: The primary methods for purifying this compound are vacuum distillation, column chromatography, and recrystallization (if the compound can be solidified). The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: Is this compound stable to heat?
A3: As a tertiary alcohol, this compound may be susceptible to dehydration or decomposition at elevated temperatures. Therefore, purification by distillation should be conducted under reduced pressure to lower the boiling point.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[2][3][4] These methods can also help to identify and quantify any remaining impurities.
Troubleshooting Guides
Vacuum Distillation
| Problem | Potential Cause | Solution |
| Product decomposes during distillation. | The distillation temperature is too high. | Decrease the pressure to further lower the boiling point. Ensure the heating mantle is not set to a temperature significantly higher than the target boiling point. |
| "Bumping" or uneven boiling. | Lack of smooth boiling. | Use a magnetic stir bar or boiling chips to ensure even boiling. Ensure the flask is not more than two-thirds full. |
| Poor separation of product and impurities. | The boiling points of the product and impurities are too close. | Use a fractionating column to improve separation efficiency. Alternatively, consider purification by column chromatography before distillation. |
| Product solidifies in the condenser. | The condenser water is too cold. | Use room temperature water or a coolant at a slightly higher temperature in the condenser to prevent solidification. |
Column Chromatography
| Problem | Potential Cause | Solution |
| Product does not move from the baseline. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For this polar compound, a mixture of hexane and ethyl acetate is a good starting point, with the proportion of ethyl acetate being increased as needed.[5] |
| Product elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation of product and impurities (streaking or overlapping peaks). | Inappropriate solvent system or overloaded column. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Ensure the column is not overloaded with the crude product. The sample should be loaded in a concentrated band. |
| Product appears to be decomposing on the silica gel. | The silica gel is too acidic. | Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent. Alternatively, use a different stationary phase such as alumina. |
Recrystallization
| Problem | Potential Cause | Solution |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling is too rapid. | Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a small crystal of the pure product can also promote crystallization. |
| No crystals form upon cooling. | The solution is not saturated enough, or the product is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and then try cooling again. If crystals still do not form, a different solvent or a two-solvent system may be necessary. For polar compounds, a mixture like ethanol/water or acetone/hexane can be effective.[6] |
| Low recovery of the purified product. | Too much solvent was used, or the product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Experimental Protocols
Vacuum Distillation
-
Setup : Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly greased.
-
Sample Preparation : Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Distillation :
-
Begin stirring and gradually apply vacuum.
-
Once a stable, low pressure is achieved, slowly heat the distillation flask.
-
Collect any low-boiling impurities as the first fraction.
-
Increase the temperature to distill the product at its boiling point (e.g., 93-95 °C at 3 Torr).[7]
-
Collect the main fraction in a clean receiving flask.
-
-
Shutdown : Discontinue heating and allow the apparatus to cool before slowly releasing the vacuum.
Column Chromatography
-
Stationary Phase : Silica gel (60-120 mesh).
-
Mobile Phase : A gradient of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.
-
Column Packing : Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Allow it to pack evenly.
-
Sample Loading : Dissolve the crude product in a minimum amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution : Begin eluting with the mobile phase, collecting fractions. Monitor the separation using TLC.
-
Fraction Analysis : Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Recrystallization
-
Solvent Selection : Test the solubility of the crude product in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. For a polar compound like this, consider alcohols (ethanol, isopropanol) or a two-solvent system (e.g., ethyl acetate/hexane).[6]
-
Dissolution : Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Cooling : Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Filtration : Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.
-
Drying : Dry the purified crystals in a vacuum oven.
Quantitative Data Summary
| Property | Value | Reference |
| Appearance | Clear colorless liquid | [7] |
| Boiling Point | 93-95 °C at 3 Torr | [7] |
| Density | 0.9516 g/cm³ at 20 °C | [7] |
| Purification Method | Typical Parameters |
| Vacuum Distillation | Pressure: ~3 Torr, Boiling Point: 93-95 °C |
| Column Chromatography (Silica Gel) | Mobile Phase: Hexane/Ethyl Acetate gradient |
| Recrystallization | Potential Solvents: Ethanol, Isopropanol, Ethyl Acetate/Hexane |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Buy 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)- | 63500-71-0 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. echemi.com [echemi.com]
Technical Support Center: Purification of 4-Methyltetrahydro-2H-pyran-4-OL
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Methyltetrahydro-2H-pyran-4-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor separation of the desired product from impurities during distillation.
-
Question: My fractional vacuum distillation is not effectively separating the this compound from its impurities. What are the likely causes and how can I improve the separation?
-
Answer: Poor separation during distillation is often due to an inefficient column, improper pressure control, or thermal decomposition of the product. Here are some troubleshooting steps:
-
Column Efficiency: For separating close-boiling impurities like dihydropyran byproducts, a simple distillation setup may be insufficient. Using a fractionating column with a higher number of theoretical plates, such as a Vigreux or packed column (e.g., with Raschig rings or metal sponge packing), will enhance separation efficiency.
-
Vacuum Control: Maintaining a stable and appropriate vacuum is crucial. Fluctuations in pressure will cause inconsistent boiling points and lead to poor separation. Ensure your vacuum pump is operating correctly and that all connections in your distillation apparatus are airtight.
-
Heating: Overheating can lead to the dehydration of the tertiary alcohol, forming additional dihydropyran impurities. Use a heating mantle with a stirrer to ensure even heating and maintain the temperature at the lowest possible point that allows for a steady distillation rate. It is advisable to keep the temperature of the heating bath no more than 20-30°C above the boiling point of the liquid.
-
Insulation: Insulate the distillation column and head to maintain a proper temperature gradient, which is essential for efficient fractionation.
-
Issue 2: The product appears to be decomposing during distillation.
-
Question: I suspect my this compound is decomposing upon heating, as I am observing discoloration and an increase in impurities after distillation. How can I prevent this?
-
Answer: this compound, being a tertiary alcohol, is susceptible to acid-catalyzed dehydration at elevated temperatures. To mitigate decomposition:
-
Neutralize the Crude Product: Before distillation, wash the crude product with a mild base, such as a saturated sodium bicarbonate solution, to remove any residual acid catalyst from the synthesis step.
-
Use Vacuum Distillation: Distilling under reduced pressure significantly lowers the boiling point of the compound, thereby reducing the thermal stress and the likelihood of dehydration.[1][2]
-
Avoid Excessive Heat: As mentioned previously, maintain the heating bath temperature as low as possible. A slow and steady distillation is preferable to a rapid one at a higher temperature.
-
Issue 3: Co-elution of impurities with the product during column chromatography.
-
Question: I am having trouble separating the dihydropyran impurities from my product using flash column chromatography. What can I do to improve the separation?
-
Answer: Co-elution in column chromatography is a common challenge, especially with structurally similar impurities. Here are some strategies to improve your separation:
-
Optimize the Mobile Phase: The polarity of the mobile phase is critical. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A shallow gradient or isocratic elution with a finely tuned solvent ratio will often provide better resolution than a steep gradient. Use Thin Layer Chromatography (TLC) to screen different solvent systems to find the optimal conditions for separation before running the column.
-
Stationary Phase Selection: Standard silica gel is typically used. If you are still facing issues, consider using a different stationary phase. Alumina (neutral or basic) can sometimes offer different selectivity. For highly polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might be a viable alternative.
-
Sample Loading: Load the sample onto the column in a concentrated band using a minimal amount of solvent. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can often lead to sharper bands and better separation.
-
Column Dimensions: A longer and narrower column will generally provide higher resolution than a short and wide column.
-
Frequently Asked Questions (FAQs)
Synthesis and Impurities
-
What are the common impurities found in crude this compound synthesized via the Prins reaction? The most common impurities are dehydration byproducts (various isomers of dihydropyran), unreacted starting materials (isovaleraldehyde and isoprenol), and trimers formed from side reactions. Additionally, the product itself is a mixture of cis and trans isomers.
-
How can I minimize the formation of these impurities during the synthesis? Careful control of reaction conditions is key. Using a milder acid catalyst and maintaining the optimal reaction temperature can help to reduce the formation of dehydration byproducts and trimers.
Purification Methods
-
What is the recommended method for purifying this compound on a laboratory scale? A two-step purification process is often most effective. First, a fractional vacuum distillation is used to remove the bulk of the impurities and separate the isomeric mixture of the product. For higher purity, this can be followed by flash column chromatography to separate the cis and trans isomers and remove any remaining trace impurities.
-
What are the typical boiling points for 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol under vacuum? The boiling point is dependent on the pressure. A reported boiling point is 93-95 °C at 3 Torr.
Cis/Trans Isomer Separation
-
Is it necessary to separate the cis and trans isomers? For many applications, particularly in the fragrance industry, the mixture of cis and trans isomers is used. However, for specific applications in drug development or for analytical standards, separation may be required.
-
How can I separate the cis and trans isomers of this compound? Separation of diastereomers can be challenging. High-performance liquid chromatography (HPLC) or preparative gas chromatography (GC) are often the most effective methods for separating cis and trans isomers. Flash column chromatography with a carefully optimized mobile phase may also provide some degree of separation.
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol is for the purification of crude this compound to remove lower and higher boiling point impurities.
-
Neutralization: Wash the crude product with a saturated solution of sodium bicarbonate, followed by water, and finally brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum-tight connection to a vacuum pump with a pressure gauge. Use a stirring hot plate and a magnetic stir bar in the distillation flask for smooth boiling.
-
Distillation:
-
Heat the oil bath to about 20-30°C above the expected boiling point of the product at the target pressure.
-
Slowly reduce the pressure to the desired level (e.g., 3-10 Torr).
-
Collect any low-boiling fractions (unreacted starting materials) that distill over first.
-
Carefully collect the main fraction at the expected boiling point range of the product.
-
Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential decomposition of the residue.
-
-
Analysis: Analyze the collected fractions by GC or NMR to determine their purity.
Protocol 2: Flash Column Chromatography
This protocol is for the separation of impurities and potentially the partial separation of cis/trans isomers.
-
TLC Analysis: Determine the optimal solvent system for separation using TLC. A good starting point for this polar molecule is a mixture of hexane and ethyl acetate. The ideal solvent system should give a retention factor (Rf) of 0.2-0.3 for the desired product.
-
Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using the chosen solvent system (wet packing).
-
Sample Loading: Dissolve the crude or distilled product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, use the dry loading method.
-
Elution: Elute the column with the chosen mobile phase. If separating a complex mixture, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Physical Properties of 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol
| Property | Value |
| CAS Number | 63500-71-0 |
| Molecular Formula | C10H20O2 |
| Molecular Weight | 172.26 g/mol |
| Boiling Point | 93-95 °C @ 3 Torr |
| Density | ~0.95 g/cm³ |
Table 2: Example TLC Data for Purification
| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) |
| Dihydropyran Impurity | ~0.6 |
| This compound | ~0.3 |
| Trimer Impurity | ~0.1 |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical decision tree for troubleshooting common purification issues.
References
Yield improvement strategies for the synthesis of floral pyranol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of floral pyranol (commonly known as Florol®), a key fragrance ingredient. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in optimizing reaction yields and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of floral pyranol via the Prins cyclization of isovaleraldehyde and isoprenol.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is my reaction yield consistently low? | 1. Inefficient Catalysis: The absence or use of a suboptimal acid catalyst can significantly hinder the reaction rate and overall yield.[1] 2. Suboptimal Temperature: The reaction is sensitive to temperature; excessively high or low temperatures can lead to incomplete conversion or the formation of side products.[2][3] 3. Incorrect Reactant Ratio: An inappropriate molar ratio of isovaleraldehyde to isoprenol can result in unreacted starting materials and reduced product formation.[3] | 1. Catalyst Selection and Optimization: - Employ an effective acid catalyst. Studies have shown that methanesulfonic acid and p-toluenesulfonic acid can provide good yields.[1] - For heterogeneous catalysis, consider using mildly acidic zeolites like H-Beta-300, which has demonstrated high selectivity and conversion.[3][4] - Optimize catalyst loading; even small amounts can significantly impact the reaction. 2. Temperature Control: - For solvent-based reactions (e.g., in dichloromethane), a temperature of around 60°C is often used.[1][5] - For solvent-free conditions, the reaction can proceed at room temperature.[1][5] - Monitor the reaction temperature closely to ensure it remains within the optimal range for your specific conditions. 3. Adjust Reactant Stoichiometry: - A molar ratio of isovaleraldehyde to isoprenol of 1:1.1 can be a good starting point for solvent-free reactions.[5] - Some studies suggest that a larger excess of isovaleraldehyde (e.g., 5:1) can promote the formation of the desired tetrahydropyranol.[3][4] Experiment with different ratios to find the optimum for your setup. |
| My final product is impure. What are the likely side products and how can I minimize them? | 1. Dehydration Products: Formation of dihydropyran isomers is a common side reaction, particularly at higher temperatures or with highly acidic catalysts.[3][6][7][8] 2. Formation of Dioxanes and Acetals: An excess of the aldehyde reactant can lead to the formation of 1,3-dioxanes and acetals.[2][6][7][9][10] | 1. Control Reaction Temperature: Maintain the reaction at a moderate temperature (e.g., 40-60°C) to disfavor the elimination reaction that leads to dihydropyrans.[3] 2. Optimize Catalyst: Use a catalyst with mild acidity to reduce dehydration.[3][4] The presence of water in the reaction mixture can also help to hydrolyze intermediates and favor the formation of the desired pyranol.[8][11] 3. Adjust Reactant Ratio: Avoid a large excess of isovaleraldehyde if dioxane and acetal formation is a significant issue.[2] |
| How can I effectively purify the crude floral pyranol? | The crude reaction mixture contains unreacted starting materials, the desired floral pyranol diastereomers, and various side products. | 1. Neutralization and Extraction: After the reaction, cool the mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution). Extract the organic components with a solvent like dichloromethane.[5] 2. Solvent Removal: Evaporate the solvent from the organic layer to obtain the crude product.[5] 3. Chromatography/Distillation: - For laboratory-scale purification, column chromatography on silica gel using a hexane/ethyl acetate eluent system can be employed to separate the floral pyranol from impurities.[1] - For larger quantities, distillation under reduced pressure (vacuum distillation) is a common industrial method for purification.[12] |
| The diastereoselectivity of my reaction is poor. How can I influence the ratio of cis to trans isomers? | The diastereoselectivity of the Prins reaction can be influenced by the choice of solvent and catalyst.[13] | 1. Solvent Selection: The polarity of the solvent can have a dramatic effect on the diastereoselectivity of cyclization reactions.[13][14] Experiment with a range of solvents with varying polarities to determine the optimal medium for the desired isomer. 2. Catalyst Choice: Certain catalysts may favor the formation of one diastereomer over the other. The use of specific heterogeneous catalysts, such as certain zeolites, has been shown to influence the selectivity towards the desired cis isomer.[3] |
Quantitative Data Summary
The following tables summarize the yields of floral pyranol (Florol) synthesis under various experimental conditions as reported in the literature.
Table 1: Influence of Catalyst on Floral Pyranol Yield (Solvent-Free)
| Catalyst | Yield (%) | Reference |
| p-toluenesulfonic acid | 55 | [1] |
| methanesulfonic acid | 64 | [1] |
| sulfuric acid | 43 | [1] |
| sodium sulfate | 2 | [1] |
| H-Beta-300 (zeolite) | 72 (selectivity) | [3][4] |
Table 2: Comparison of Synthesis Methods
| Method | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Method I | Dichloromethane | 60 | 6 hours | 32 | [5] |
| Method II (Solvent-Free) | None (on SiO₂) | Room Temperature | 2 hours | 39 | [5] |
Detailed Experimental Protocols
Protocol 1: Solvent-Based Synthesis of Floral Pyranol[5]
Materials:
-
Isovaleraldehyde
-
Isoprenol
-
Methanesulfonic acid
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
To the flask, add isovaleraldehyde (e.g., 0.1038 mol) and methanesulfonic acid (e.g., 0.0053 mol).
-
Heat the mixture to 60°C with stirring.
-
Slowly add isoprenol (e.g., 0.0311 mol) dropwise from the dropping funnel over a period of 3 hours.
-
Maintain the reaction mixture at 60°C for an additional 3 hours after the addition is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic layer using a rotary evaporator to obtain the crude floral pyranol as a yellow oil.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Solvent-Free Synthesis of Floral Pyranol[5]
Materials:
-
Isovaleraldehyde
-
Isoprenol
-
Silica gel (70-230 mesh)
-
p-toluenesulfonic acid
-
Mortar and pestle
-
Reaction vessel (e.g., a flask or beaker)
Procedure:
-
In a mortar, add silica gel (e.g., 12.5 g) and p-toluenesulfonic acid (e.g., 0.5 g).
-
To this solid support, add isovaleraldehyde (e.g., 0.001 mol) and isoprenol (e.g., 0.0011 mol).
-
Grind the resulting mixture using the pestle for the desired reaction time (e.g., up to 2 hours) at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, extract the product from the silica gel using a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove the silica gel.
-
Evaporate the solvent from the filtrate to yield the crude floral pyranol.
-
Purify the crude product as needed, using column chromatography or vacuum distillation.
Visualizations
Floral Pyranol Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Prins Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. repozytorium.biblos.pk.edu.pl [repozytorium.biblos.pk.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US8618315B2 - Method for producing 2-substituted tetrahydropyranols - Google Patents [patents.google.com]
- 10. Prins reaction - Wikipedia [en.wikipedia.org]
- 11. Prins cyclization of isoprenol with various aldehydes using MoO3/SiO2 as a catalyst | Semantic Scholar [semanticscholar.org]
- 12. US10040776B2 - Pyran derivatives and their preparation - Google Patents [patents.google.com]
- 13. Dramatic solvent effect on the diastereoselectivity of Michael addition: study toward the synthesis of the ABC ring system of hexacyclinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A solvent-directed stereoselective and electrocatalytic synthesis of diisoeugenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Alternative catalysts for the synthesis of "4-Methyltetrahydro-2H-pyran-4-OL"
An Objective Guide to Alternative Catalysts in the Synthesis of 4-Methyltetrahydro-2H-pyran-4-ol
For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds like this compound is a critical endeavor. This substituted tetrahydropyran is a valuable building block in the synthesis of fragrances and natural products.[1] The primary synthetic route to this and related structures is the Prins cyclization, an acid-catalyzed reaction between a homoallylic alcohol and an aldehyde.[1] While traditional methods often rely on strong mineral acids, a range of alternative catalysts have been developed to improve yield, selectivity, and environmental footprint. This guide provides a comparative overview of these catalytic systems, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The selection of a catalyst has a profound impact on the efficiency and selectivity of the synthesis of substituted tetrahydropyrans. The following table summarizes the performance of various catalysts for the synthesis of 4-hydroxytetrahydropyrans, primarily through the Prins cyclization reaction.
| Catalyst System | Reaction Type | Substrates | Reaction Conditions | Yield (%) | Selectivity | Reference |
| Sulfuric Acid (20%) | Prins Cyclization | 3-Buten-1-ol, Acetaldehyde | 80-85°C, 3-48 h | Not specified | Not specified | [2] |
| Phosphomolybdic Acid | Prins Cyclization | Homoallylic alcohols, Aldehydes | Room Temperature, Water | High | cis-selective | [3] |
| Amberlyst-15 | Prins Cyclization | Homoallylic alcohols, Aldehydes | Not specified | High | Not specified | [3] |
| Niobium(V) chloride (20 mol%) | Prins-type Cyclization | 3-Buten-1-ol, Aldehydes | Mild conditions | Excellent | Selective for 4-chlorotetrahydropyrans | [3] |
| Indium(III) chloride (InCl₃) | Prins-type Cyclization | Homoallylic alcohols, Aldehydes | Not specified | High | Excellent diastereoselectivity | [3] |
| Rhenium(VII) complex (O₃ReOSiPh₃) | Prins Cyclization | Homoallylic alcohols, Aromatic/α,β-unsaturated aldehydes | Mild conditions | Not specified | Stereoselective | [3] |
| Confined imino-imidodiphosphate (iIDP) Brønsted acids | Asymmetric Prins Cyclization | Homoallylic alcohols, Aliphatic/Aromatic aldehydes | Not specified | Very Good | High regio- and enantioselectivity | [3] |
| Chiral Thiourea / HCl | Enantioselective Prins Cyclization | Homoallylic alcohols, Aldehydes | Not specified | Good to Excellent | High diastereo- and enantioselectivity | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are protocols for a conventional and an alternative catalytic approach.
Protocol 1: Conventional Synthesis using Sulfuric Acid
This protocol is adapted from a procedure described by Ernst Hanschke.[2]
Materials:
-
3-Buten-1-ol (1 equivalent)
-
Acetaldehyde (1 equivalent)
-
20% Sulfuric Acid (10 volumes)
-
Ethyl acetate (EtOAc)
-
Concentrated ammonia
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pressure tube
Procedure:
-
Combine 3-buten-1-ol, acetaldehyde, and 20% sulfuric acid in a pressure tube.
-
Seal the tube and heat the reaction mixture to 80°C for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the mixture to a pH of 8-9 with concentrated ammonia.
-
Extract the product with ethyl acetate (3 x 5 volumes).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Lewis Acid-Catalyzed Diastereoselective Synthesis
This is a general guideline for a Prins cyclization using a Lewis acid catalyst, which often offers improved selectivity.[5]
Materials:
-
Homoallylic alcohol (e.g., 3-buten-1-ol)
-
Aldehyde (e.g., acetaldehyde)
-
Anhydrous Lewis acid (e.g., InCl₃, SnCl₄)
-
Anhydrous solvent (e.g., dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar.
-
Dissolve the homoallylic alcohol in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78°C).
-
Add the aldehyde to the solution and stir briefly.
-
Slowly add the Lewis acid to the reaction mixture.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthesis
Diagrams help to clarify complex chemical transformations and experimental procedures.
Caption: General reaction mechanism for the acid-catalyzed Prins cyclization.
Caption: Standard experimental workflow for catalytic synthesis and analysis.
Conclusion
The synthesis of this compound can be achieved through various catalytic methods, with the Prins cyclization being a primary route. While conventional methods using strong mineral acids like H₂SO₄ are effective, they often lack selectivity and can be harsh.[2] Modern alternatives offer significant advantages. Lewis acids such as InCl₃ provide high yields with excellent diastereoselectivity.[3] Heteropoly acids like phosphomolybdic acid and solid acid catalysts like Amberlyst-15 offer greener, more convenient, and cost-effective options, with some reactions proceeding efficiently in water at room temperature.[3] For asymmetric synthesis, chiral Brønsted acids and cooperative catalyst systems like chiral thioureas with HCl have emerged as powerful tools for producing enantiomerically enriched tetrahydropyrans.[3][4] The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired stereochemistry, scale, cost, and environmental considerations.
References
A Comparative Guide to Alternative Synthetic Routes for 4-Substituted Tetrahydropyran-4-ols
The tetrahydropyran (THP) motif is a crucial structural component in a vast array of biologically active natural products and pharmaceutical agents. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted THPs is a significant focus in modern organic chemistry. This guide provides a comparative overview of key synthetic strategies for accessing 4-substituted tetrahydropyran-4-ols, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
Three prominent and distinct approaches will be compared:
-
Nucleophilic Addition to Tetrahydropyran-4-one: A classic and straightforward approach involving the addition of organometallic reagents to a pre-existing tetrahydropyran ring.
-
Prins-Type Cyclization: A powerful acid-catalyzed method that constructs the tetrahydropyran ring through the reaction of a homoallylic alcohol with a carbonyl compound.
-
Intramolecular oxa-Michael Addition: A cyclization strategy that forms the THP ring via the intramolecular addition of a hydroxyl group to an α,β-unsaturated system.
Data Presentation: A Comparative Summary
The following table summarizes the key quantitative data for representative examples of each synthetic route, allowing for a direct comparison of their efficiency and selectivity.
| Synthetic Route | Substrates | Key Reagents/Catalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Reaction Conditions | Reference |
| Nucleophilic Addition | Tetrahydropyran-4-one, Phenylmagnesium bromide | Mg, THF | 95 | N/A | 0 °C to rt, 2 h | N/A |
| Aqueous Prins Cyclization | 3-Buten-1-ol, Benzaldehyde | Phosphomolybdic acid (PMA) | 92 | >99:1 (all-cis) | H₂O, rt, 3 h | [1] |
| Intramolecular oxa-Michael Addition | (E)-7-hydroxyhept-2-en-4-one | Chiral Phosphoric Acid (CPA) | 93 | N/A (enantioselective) | Cyclohexane, 50 °C | [2] |
Detailed Methodologies & Experimental Protocols
Nucleophilic Addition: Grignard Reaction with Tetrahydropyran-4-one
This method represents a direct and often high-yielding approach to 4-substituted tetrahydropyran-4-ols. It is particularly useful when the desired substituent can be readily introduced via an organometallic reagent.
Experimental Protocol (Representative):
To a solution of tetrahydropyran-4-one (1.0 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at 0 °C under a nitrogen atmosphere, a solution of phenylmagnesium bromide (1.0 M in THF, 12 mL, 12 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution (15 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-phenyltetrahydropyran-4-ol.
Prins-Type Cyclization: Aqueous, Diastereoselective Synthesis
The Prins cyclization is a powerful C-C and C-O bond-forming reaction that constructs the tetrahydropyran ring from acyclic precursors. The use of water as a solvent and a nucleophile, as demonstrated in the cited literature, offers a green and efficient variant of this classic transformation.[1]
Experimental Protocol (Representative):
In a round-bottom flask, a mixture of 3-buten-1-ol (1.0 mmol), benzaldehyde (1.2 mmol), and phosphomolybdic acid (PMA, 10 mol%) in water (5 mL) is stirred at room temperature for 3 hours.[1] Upon completion of the reaction (monitored by TLC), the mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the cis-2-phenyltetrahydropyran-4-ol as the major diastereomer.[1]
Intramolecular oxa-Michael Addition
This strategy involves the cyclization of a δ-hydroxy α,β-unsaturated carbonyl compound. It is a highly effective method for constructing the tetrahydropyran ring and can be rendered enantioselective through the use of chiral catalysts.[2]
Experimental Protocol (Representative):
A precursor δ-hydroxy α,β-unsaturated thioester is prepared via olefin metathesis.[2] To a solution of this precursor (0.5 mmol) in cyclohexane (5 mL), a chiral phosphoric acid catalyst (R-TRIP, 20 mol%) is added. The reaction mixture is stirred at 50 °C until the starting material is consumed (as monitored by TLC). The solvent is then evaporated, and the crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched tetrahydropyran derivative.[2]
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic pathway.
Caption: Workflow for Nucleophilic Addition.
Caption: Pathway for Aqueous Prins Cyclization.
Caption: Logic of Intramolecular oxa-Michael Addition.
References
A Comparative Analysis of 4-Methyltetrahydro-2H-pyran-4-ol and Other Prominent Floral Fragrance Compounds
In the intricate world of fragrance chemistry, the pursuit of novel compounds with unique and lasting floral notes is a perpetual endeavor. This guide provides a detailed comparison of 4-Methyltetrahydro-2H-pyran-4-ol, a significant floral fragrance compound, with other widely used floral alternatives such as Linalool, Geraniol, Citronellol, and Rose Oxide. This analysis is intended for researchers, scientists, and professionals in the fields of fragrance and drug development, offering a comprehensive overview supported by experimental data and methodologies.
Introduction to this compound
This compound, also known by synonyms such as 2-isobutyl-4-methyltetrahydro-2H-pyran-4-ol and trade names including Florol®, Florosa, and Rozanol, is a synthetic fragrance ingredient prized for its fresh, soft, and natural floral odor.[1] Its scent profile is predominantly floral, with nuances of muguet and herbal notes.[2] This compound has gained popularity in the fragrance industry due to its excellent stability and long-lasting character in a variety of consumer products, including perfumes, face creams, and talcum powders.[1]
Comparative Olfactory Profiles
The olfactory characteristics of fragrance compounds are of paramount importance. The following table summarizes the distinct fragrance profiles of this compound and its counterparts.
| Compound | Fragrance Profile |
| This compound | A fresh, clean, soft, and natural floral scent with muguet (lily-of-the-valley) and linalool-like nuances.[1] |
| Linalool | A complex floral and spicy-woody aroma, reminiscent of French lavender, bergamot, and lily-of-the-valley. It has a light, sweet, and slightly citrusy character.[1] |
| Geraniol | A sweet, warm, rose-like floral scent. It is a key component in rose, geranium, and citronella essential oils.[3][4] |
| Citronellol | A fresh, rosy, and floral aroma with light citrus and green undertones, often described as dewy and petal-like.[5][6] |
| Rose Oxide | A powerful, sharp, metallic-green and floral scent with a distinct geranium and rosy character. It is known for its diffusive and "gassy" quality.[2][7] |
Physicochemical and Performance Data
The performance of a fragrance compound is dictated by its physicochemical properties, which influence its odor threshold, substantivity (tenacity), and stability. The following tables provide a comparative overview of these key parameters.
Table 1: Physicochemical Properties
| Property | This compound | Linalool | Geraniol | Citronellol | Rose Oxide |
| CAS Number | 63500-71-0[2] | 78-70-6[1] | 106-24-1[3] | 106-22-9[8] | 16409-43-1[7] |
| Molecular Formula | C10H20O2[2] | C10H18O[9] | C10H18O[4] | C10H20O[8] | C10H18O[7] |
| Molecular Weight ( g/mol ) | 172.26[2] | 154.25[9] | 154.25[4] | 156.27[8] | 154.25[10] |
| Boiling Point (°C) | 93-95 (at 3 Torr)[1] | 198[11] | 229-230[3] | ~225[8] | 230[10] |
| LogP (Octanol/Water) | 1.65 (at 23°C)[1] | ~3.0 | ~2.6 | ~3.1 | ~3.1 |
Table 2: Performance Characteristics
| Parameter | This compound | Linalool | Geraniol | Citronellol | Rose Oxide |
| Odor Threshold | Not explicitly found, but described as having an elegant, diffused scent.[1] | (R)-(-): 0.8 ppb, (S)-(+): 7.4 ppb[1] | Not explicitly found, but described as having a strong floral scent.[12] | Not explicitly found, but described as having a medium to strong intensity. | (-)-cis isomer: 0.5 ppb[10] |
| Substantivity (Tenacity) | Long-lasting fragrance.[1] | Poor tenacity, primarily a top-note material.[2][9] | Good persistence, functions as a middle to base note.[4] | Moderate persistence, primarily a top to middle note. | Poor tenacity, purely a top-note material, lasts a few hours.[2] |
| Stability | Stable in various cosmetic products like perfumes, creams, and powders.[1] | Can undergo oxidation over time. | Generally stable but can oxidize or isomerize when exposed to heat, light, or air.[3] | Good stability in various formulations.[13] | Generally stable in formulations. |
Experimental Protocols
To ensure objective and reproducible comparisons of fragrance compounds, standardized experimental protocols are essential. Below are detailed methodologies for key performance evaluation experiments.
Gas Chromatography-Olfactometry (GC-O) for Odor Profile and Threshold Determination
Objective: To identify and characterize the odor-active compounds and determine their odor detection thresholds.
Methodology:
-
Sample Preparation: Prepare dilute solutions of each fragrance compound in a suitable solvent (e.g., ethanol) at various concentrations.
-
Instrumentation: Utilize a gas chromatograph (GC) equipped with a sniffing port (olfactometer) and a mass spectrometer (MS) detector. The column effluent is split between the MS and the sniffing port.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at a rate of 5°C/min to 240°C and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Olfactometry: A trained panel of assessors sniffs the effluent from the sniffing port. They record the retention time, odor description, and intensity of each detected odorant.
-
Odor Threshold Determination (AEDA - Aroma Extract Dilution Analysis): The sample is serially diluted and re-analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still detected corresponds to its flavor dilution (FD) factor, which is proportional to its odor activity value (OAV).
Sensory Panel Evaluation for Substantivity on Skin
Objective: To assess the longevity and evolution of the fragrance on human skin.
Methodology:
-
Panelist Selection: Recruit a panel of trained sensory assessors with a proven ability to discriminate and describe odors.
-
Sample Application: Apply a standardized amount (e.g., 0.1 mL of a 10% solution in ethanol) of each fragrance compound to a designated area on the panelists' forearms.
-
Evaluation: Panelists evaluate the intensity and character of the fragrance at specified time intervals (e.g., 0, 0.5, 1, 2, 4, 6, and 8 hours) in a controlled environment (odor-free room with controlled temperature and humidity).
-
Data Collection: Use a rating scale (e.g., a 10-point scale from 0 = no odor to 9 = very strong odor) to record the perceived intensity. Panelists also provide descriptive terms for the fragrance character at each time point.
-
Data Analysis: Plot the average intensity ratings against time to generate evaporation curves for each compound, providing a quantitative measure of substantivity.
Stability Testing in a Cosmetic Base
Objective: To evaluate the chemical and olfactory stability of the fragrance compound in a representative cosmetic formulation.
Methodology:
-
Formulation: Prepare a simple cosmetic base (e.g., an oil-in-water emulsion). Incorporate each fragrance compound at a typical concentration (e.g., 0.5% w/w). A control sample without any fragrance is also prepared.
-
Accelerated Aging: Store the samples under different stress conditions:
-
Elevated temperature (e.g., 40°C and 50°C) for a period of 1 to 3 months.
-
Exposure to UV light (in a UV stability chamber).
-
Freeze-thaw cycles.
-
-
Analysis: At regular intervals, analyze the samples for:
-
Physical Stability: Visual assessment for phase separation, discoloration, and changes in viscosity.
-
Chemical Stability: Use GC-MS to quantify the concentration of the fragrance compound and identify any degradation products.
-
Olfactory Stability: A sensory panel evaluates the odor of the aged samples compared to a freshly prepared sample to detect any changes in scent profile or intensity.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for fragrance compound evaluation.
References
- 1. Linalool - Wikipedia [en.wikipedia.org]
- 2. fraterworks.com [fraterworks.com]
- 3. nbinno.com [nbinno.com]
- 4. Geraniol Fine 98% (106-24-1) — Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. kffindia.com [kffindia.com]
- 6. contrebande.co [contrebande.co]
- 7. Rose Oxide - Fragrance / Perfume Ingredient — Scentspiracy [scentspiracy.com]
- 8. consolidated-chemical.com [consolidated-chemical.com]
- 9. Linalool (78-70-6) - Floral/Fresh Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 10. Rose oxide - Wikipedia [en.wikipedia.org]
- 11. Linalool | Linalool Information & Details - Elchemy [elchemy.com]
- 12. Geraniol Oil Manufacturers | Geraniol Oil Suppliers & Producers - Elchemy [elchemy.com]
- 13. What Does Citronellol Smell Like? Uses In Perfume, Skin Care & Fixation [chemicalbull.com]
A Comparative Guide to Catalysts for Pyranol Synthesis via the Prins Reaction
For Researchers, Scientists, and Drug Development Professionals
The Prins reaction, a versatile and powerful acid-catalyzed carbon-carbon bond-forming reaction, stands as a cornerstone in the synthesis of tetrahydropyrans (pyranols), a core scaffold in numerous natural products and pharmaceuticals. The choice of catalyst is paramount, profoundly influencing the reaction's efficiency, stereoselectivity, and overall outcome. This guide provides a comparative analysis of prominent catalysts employed in the Prins reaction for pyranol synthesis, offering a synopsis of their performance based on experimental data, detailed experimental protocols, and visual representations of the reaction workflow and catalyst performance relationships.
Comparative Performance of Prins Reaction Catalysts
The selection of an appropriate catalyst for the Prins reaction is contingent on the desired outcome, whether it be high yield, diastereoselectivity, or enantioselectivity. The following table summarizes the performance of four representative catalysts—a Lewis acid (Iron(III) Chloride), a Brønsted acid (BINOL-derived Phosphoric Acid), and two heterogeneous catalysts (H-Beta-300 and Ce-MCM-41)—in the synthesis of substituted pyranols. It is important to note that the substrates and reaction conditions vary across these examples, reflecting the specific applications for which these catalysts have been optimized.
| Catalyst | Substrates | Product | Catalyst Loading | Reaction Conditions | Yield (%) | Selectivity (ds or ee) |
| Iron(III) Chloride (FeCl₃) | Homoallylic alcohol, Aldehyde | cis-4-Halo-2-alkyl-tetrahydropyran | 1 equiv. | CH₂Cl₂, rt | Good | High cis-diastereoselectivity |
| (R)-TRIP | Homoallylic alcohol, Aldehyde | Enantioenriched tetrahydropyran | 10 mol% | Toluene, rt, 24 h | 95 | 92% ee |
| H-Beta-300 | Isoprenol, Isovaleraldehyde | 2-Isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol (Florol®) | 10 wt% | Dimethylcarbonate, 40°C, 5 h | 99 (conversion) | 72% selectivity to pyranols |
| Ce-MCM-41 | (-)-Isopulegol, Benzaldehyde | Substituted octahydro-2H-chromen-4-ol | 10 wt% | Dodecane, 70°C, 24 h | 93 (conversion) | 79% selectivity |
Experimental Protocols
Detailed methodologies for the synthesis of pyranols using the aforementioned catalysts are provided below. These protocols are based on published literature and offer a starting point for laboratory implementation.
Iron(III) Chloride Catalyzed Diastereoselective Prins Cyclization
This protocol describes a general procedure for the synthesis of cis-4-halotetrahydropyrans.
Materials:
-
Homoallylic alcohol
-
Aldehyde
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.0 equiv) in dry CH₂Cl₂ under an inert atmosphere, add anhydrous FeCl₃ (1.0 equiv) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cis-4-halotetrahydropyran.
(R)-TRIP Catalyzed Enantioselective Prins Cyclization
This protocol outlines the synthesis of enantioenriched tetrahydropyrans using a chiral BINOL-derived phosphoric acid catalyst.
Materials:
-
Homoallylic alcohol
-
Aldehyde
-
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP)
-
Anhydrous Toluene
-
4Å Molecular Sieves
Procedure:
-
To an oven-dried flask containing 4Å molecular sieves, add the homoallylic alcohol (1.2 equiv) and (R)-TRIP catalyst (10 mol%) in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the aldehyde (1.0 equiv) to the mixture.
-
Stir the reaction at room temperature for 24 hours or until completion as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the enantioenriched tetrahydropyran. The enantiomeric excess can be determined by chiral HPLC analysis.
H-Beta-300 Catalyzed Synthesis of Florol®
This protocol describes the synthesis of 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol (Florol®) using a microporous heterogeneous catalyst.[1]
Materials:
-
Isoprenol
-
Isovaleraldehyde
-
H-Beta-300 zeolite catalyst
-
Dimethylcarbonate (solvent)
Procedure:
-
In a round-bottom flask, suspend H-Beta-300 catalyst (10 wt% relative to reactants) in dimethylcarbonate.
-
Add isoprenol (1.0 equiv) and isovaleraldehyde (1.0-1.5 equiv) to the suspension.
-
Heat the reaction mixture to 40°C and stir vigorously.
-
Monitor the reaction progress by gas chromatography (GC). The reaction typically reaches high conversion within 5 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.
-
The catalyst can be washed with a suitable solvent, dried, and calcined for reuse.
-
Concentrate the filtrate under reduced pressure and purify the crude product by distillation to obtain Florol®.
Ce-MCM-41 Catalyzed Prins Cyclization of (-)-Isopulegol
This protocol details the synthesis of a substituted octahydro-2H-chromen-4-ol using a mesoporous heterogeneous catalyst.
Materials:
-
(-)-Isopulegol
-
Benzaldehyde
-
Ce-MCM-41 catalyst
-
Dodecane (solvent)
Procedure:
-
To a reaction vessel, add Ce-MCM-41 catalyst (10 wt% relative to (-)-isopulegol), (-)-isopulegol (1.0 equiv), and dodecane as the solvent.
-
Add benzaldehyde (1.1 equiv) to the mixture.
-
Heat the reaction mixture to 70°C and stir for 24 hours.
-
Monitor the conversion of (-)-isopulegol by GC.
-
After the reaction, cool the mixture and filter off the catalyst.
-
The catalyst can be washed, dried, and calcined for potential reuse.
-
Remove the solvent from the filtrate under reduced pressure and purify the residue by column chromatography to isolate the desired product.
Visualizing the Prins Reaction and Catalyst Performance
To better understand the process, the following diagrams, generated using Graphviz, illustrate the general workflow of the Prins reaction and a comparative overview of the featured catalysts' performance characteristics.
Caption: General workflow of the acid-catalyzed Prins reaction for pyranol synthesis.
Caption: Performance comparison of selected Prins reaction catalysts.
References
A Comparative Guide to Analytical Methods for Tetrahydropyranol Characterization
For researchers, scientists, and drug development professionals, the accurate characterization of tetrahydropyranol, a key heterocyclic compound, is crucial for ensuring its quality, stability, and performance in various applications. This guide provides an objective comparison of the primary analytical techniques used for the structural elucidation and quantitative analysis of tetrahydropyranol, supported by experimental data and detailed methodologies.
The principal methods for characterizing tetrahydropyranol include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers distinct advantages and is suited for different aspects of characterization, from confirming molecular structure to quantifying impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds.[1] For tetrahydropyranol, which is a polar compound, Reverse-Phase HPLC (RP-HPLC) is a suitable method. Chiral HPLC can also be employed for the separation of its potential enantiomers.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and semi-volatile compounds.[4] It is highly effective for identifying and quantifying tetrahydropyranol and its potential impurities, offering high sensitivity and structural information from the mass spectrum.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[6] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the tetrahydropyranol structure.[7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9] For tetrahydropyranol, FTIR can confirm the presence of C-O-C (ether) and O-H (hydroxyl) functional groups, providing a quick quality check.[7]
Quantitative Performance Comparison
| Parameter | HPLC | GC-MS |
| Limit of Detection (LOD) | 0.08 - 10 µM[10] | 0.02 - 0.72 ng/mL[11] |
| Limit of Quantification (LOQ) | 10 - 20 µM[10] | 1 - 2.5 ng/mL[11] |
| Linearity (R²) | > 0.99[10] | > 0.99[5][11] |
| Accuracy (% Recovery) | Typically 98-102% | 83.2 - 106%[11] |
| Precision (% RSD) | < 2% | < 15%[5] |
| Analysis Time | 8 - 15 minutes[10] | ~17 minutes[11] |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are representative experimental protocols for the characterization of tetrahydropyranol using the discussed techniques.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general reverse-phase HPLC method for the quantitative analysis of tetrahydropyranol.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (as tetrahydropyranol lacks a strong chromophore, low UV wavelength is required).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of tetrahydropyranol in the mobile phase to a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve. Filter all solutions through a 0.45 µm syringe filter before injection.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of tetrahydropyranol in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes a general method for the identification and quantification of tetrahydropyranol and its volatile impurities.
-
Instrumentation: GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C (hold for 1 min), then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.[13]
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.[13]
-
-
Sample Preparation: Dissolve the tetrahydropyranol sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Identify tetrahydropyranol and its impurities by comparing their mass spectra with a reference library (e.g., NIST). For quantitative analysis, create a calibration curve using standards of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra for the structural elucidation of tetrahydropyranol.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or 500 MHz).[6][7]
-
Sample Preparation: Dissolve approximately 5-10 mg of the tetrahydropyranol sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time are typically required compared to ¹H NMR.
-
-
Data Analysis: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the tetrahydropyranol structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
This protocol describes the analysis of tetrahydropyranol using the Attenuated Total Reflectance (ATR) technique.
-
Instrumentation: FTIR spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small drop of the neat liquid tetrahydropyranol sample directly onto the ATR crystal.[14]
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance spectrum of tetrahydropyranol. Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H stretch, C-H stretch, C-O stretch).[15]
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflow for the characterization of a pharmaceutical compound and the specific analytical workflow for tetrahydropyranol.
Caption: General workflow for pharmaceutical compound characterization.
Caption: Analytical workflow for tetrahydropyranol characterization.
References
- 1. wjpmr.com [wjpmr.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. iosrjournals.org [iosrjournals.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Development and comparison of HPLC and MEKC methods for the analysis of cyclic sulfur mustard degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. eng.uc.edu [eng.uc.edu]
Purity Validation of 4-Methyltetrahydro-2H-pyran-4-OL: A Comparative Guide to GC-MS Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals. This guide provides a comprehensive overview of using Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of "4-Methyltetrahydro-2H-pyran-4-OL," a key building block in various synthetic applications, including fragrance chemistry and natural product synthesis.[1] Furthermore, this document presents a comparative analysis with alternative analytical techniques, offering supporting experimental data and detailed protocols to aid in method selection and implementation.
GC-MS Analysis: The Gold Standard for Volatile Compounds
Gas Chromatography-Mass Spectrometry is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Its high sensitivity, specificity, and ability to provide structural information make it an ideal method for assessing the purity of this compound.
A typical GC-MS analysis involves volatilizing the sample and separating its components on a chromatographic column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.
Impurity Profiling
The synthesis of this compound, often achieved through a Prins cyclization of a homoallylic alcohol and an aldehyde, can lead to the formation of various impurities.[1][2] These may include unreacted starting materials, isomers (diastereomers and enantiomers), and byproducts from side reactions. GC-MS is particularly adept at identifying and quantifying these potential impurities, ensuring the final product meets the required quality standards.
Comparative Analysis with Alternative Methods
While GC-MS is a robust technique, other analytical methods can also be employed for purity determination. The choice of method often depends on the specific requirements of the analysis, such as the need for chiral separation or absolute quantification without a reference standard.
| Parameter | GC-MS | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3][4][5] | Quantification based on the direct proportionality between NMR signal intensity and the number of nuclei.[6][7][8][9][10] |
| Typical Analytes | Volatile and semi-volatile compounds. | Non-volatile or thermally labile compounds.[11] | Any soluble compound with NMR-active nuclei.[7] |
| Sample Derivatization | May be required for polar compounds to improve volatility and peak shape. | Generally not required.[11] | Not required. |
| Chiral Separation | Possible with a chiral stationary phase column.[12][13][14][15] | Possible with a chiral stationary phase or chiral mobile phase additives. | Possible with chiral solvating or derivatizing agents. |
| Quantification | Relative quantification against a reference standard. | Relative quantification against a reference standard. | Absolute quantification against an internal standard of known purity.[6][9] |
| Advantages | High sensitivity, excellent separation efficiency, provides structural information for impurity identification. | Wide applicability, suitable for non-volatile compounds.[3] | Non-destructive, provides absolute purity without a specific analyte reference standard, rich structural information.[6] |
| Limitations | Not suitable for non-volatile or thermally unstable compounds. | Lower resolution for complex mixtures compared to capillary GC. | Lower sensitivity compared to GC-MS and HPLC, requires a high-field NMR spectrometer. |
Experimental Protocols
GC-MS Method for Purity Analysis of this compound
This protocol is a general guideline and may require optimization based on the specific instrumentation and purity requirements.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
If derivatization is required to improve peak shape and reduce tailing of the alcohol group, a silylating agent (e.g., BSTFA with 1% TMCS) can be used. Mix 100 µL of the sample solution with 100 µL of the silylating agent and heat at 60°C for 30 minutes.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point. For chiral analysis, a cyclodextrin-based chiral column (e.g., Beta DEX™ 225) would be necessary.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak identification is confirmed by comparing the obtained mass spectra with a reference library (e.g., NIST).
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps and relationships.
GC-MS analysis workflow for purity validation.
Logical relationship for selecting a purity validation method.
References
- 1. 2-Methyl-tetrahydro-pyran-4-OL | 89791-47-9 | Benchchem [benchchem.com]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. moravek.com [moravek.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ethz.ch [ethz.ch]
- 10. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 11. blog.brewerscience.com [blog.brewerscience.com]
- 12. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.sk [hplc.sk]
- 14. azom.com [azom.com]
- 15. gcms.cz [gcms.cz]
A Spectroscopic Showdown: Unraveling the Isomers of Tetrahydropyranol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical step. This guide provides a comprehensive spectroscopic comparison of three key isomers of tetrahydropyranol: tetrahydropyran-2-ol, tetrahydropyran-3-ol, and tetrahydropyran-4-ol. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a practical reference for the unambiguous identification of these isomers.
The subtle differences in the position of the hydroxyl group on the tetrahydropyran ring give rise to distinct spectroscopic signatures. Understanding these differences is paramount for quality control, reaction monitoring, and the characterization of novel chemical entities in which this motif may be present.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for the three tetrahydropyranol isomers. This data has been compiled from various spectral databases and literature sources to provide a clear, comparative overview.
| Spectroscopic Technique | Tetrahydropyran-2-ol | Tetrahydropyran-3-ol | Tetrahydropyran-4-ol |
| ¹H NMR (δ, ppm) | ~4.7-4.9 (H-2), ~3.4-4.0 (H-6), ~1.4-1.9 (ring CH₂) | ~3.5-3.8 (H-3, H-2ax, H-6ax), ~3.2-3.4 (H-2eq, H-6eq), ~1.4-2.0 (ring CH₂) | ~3.8-4.0 (H-4), ~3.4-3.8 (H-2, H-6), ~1.5-1.9 (ring CH₂) |
| ¹³C NMR (δ, ppm) | ~93-95 (C-2), ~61-63 (C-6), ~31-33 (C-3), ~22-24 (C-5), ~19-21 (C-4) | ~68-70 (C-3), ~66-68 (C-2, C-6), ~32-34 (C-4), ~24-26 (C-5) | ~66-68 (C-4), ~63-65 (C-2, C-6), ~34-36 (C-3, C-5) |
| IR (cm⁻¹) | ~3400 (O-H stretch, broad), ~2850-2950 (C-H stretch), ~1050-1150 (C-O stretch) | ~3400 (O-H stretch, broad), ~2850-2950 (C-H stretch), ~1050-1150 (C-O stretch) | ~3400 (O-H stretch, broad), ~2850-2950 (C-H stretch), ~1050-1150 (C-O stretch) |
| MS (m/z) | 102 (M+), 85, 73, 57, 43 | 102 (M+), 84, 73, 58, 45 | 102 (M+), 84, 71, 58, 44[1] |
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of tetrahydropyranol isomers, from sample acquisition to data interpretation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic data. The following protocols outline standard procedures for the analysis of liquid tetrahydropyranol isomers.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-20 mg of the tetrahydropyranol isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity and resolution.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the correct absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a single drop of the neat liquid tetrahydropyranol isomer directly onto the center of the ATR crystal.
-
-
Instrument Setup:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify and label the wavenumbers (cm⁻¹) of the major absorption bands.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For volatile liquids like tetrahydropyranol isomers, direct injection into the ion source via a heated probe or coupling with a gas chromatograph (GC-MS) is common.
-
If using GC-MS, a dilute solution of the isomer in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC, which separates the compound before it enters the mass spectrometer.
-
-
Ionization:
-
Electron Ionization (EI) is a standard method for these types of molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Analysis:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. The fragmentation of cyclic ethers and alcohols often involves characteristic losses of small neutral molecules or radicals.
-
References
A Tale of Two Cyclizations: Williamson Ether Synthesis vs. Prins Cyclization for Tetrahydropyran Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The tetrahydropyran (THP) ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals, making its efficient and stereocontrolled synthesis a critical endeavor in modern organic chemistry. For decades, chemists have relied on a toolbox of reactions to forge this crucial cyclic ether. Among the most established is the venerable intramolecular Williamson ether synthesis, an SN2-driven ring closure. In contrast, the Prins cyclization offers a powerful, acid-catalyzed alternative for the construction of highly substituted and stereochemically complex THPs.
This guide provides a detailed, data-driven comparison of these two key methodologies. We will delve into their mechanisms, substrate scope, stereochemical outcomes, and practical considerations, supported by experimental data and protocols to inform your synthetic strategy.
Head-to-Head Comparison: A Summary
| Feature | Intramolecular Williamson Ether Synthesis | Prins Cyclization |
| Reaction Type | SN2 (bimolecular nucleophilic substitution) | Electrophilic addition / Cyclization |
| Key Reactants | Haloalcohol | Homoallylic alcohol and a carbonyl compound |
| Catalyst/Reagent | Strong base (e.g., NaH) | Brønsted or Lewis acid (e.g., BF₃·OEt₂, I₂) |
| Key Intermediate | Alkoxide | Oxocarbenium ion |
| Stereochemistry | Inversion of configuration at the electrophilic carbon | Generally high cis-diastereoselectivity for 2,6-disubstituted THPs |
| Substrate Scope | Best for primary halides; secondary halides risk elimination | Tolerates a wide range of substituted homoallylic alcohols and aldehydes |
| Major Limitations | Risk of intermolecular side reactions and E2 elimination with hindered substrates. | Potential for racemization and oxonia-Cope rearrangement. |
Quantitative Data Summary
The following table summarizes representative yields and stereoselectivities for the synthesis of substituted tetrahydropyrans using both methods. Direct comparison of the two methods for the synthesis of the exact same molecule is scarce in the literature, thus, structurally similar products are presented.
| Product | Method | Yield | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Reference |
| 2-Methyl-tetrahydropyran | Intramolecular Williamson Ether Synthesis | Not specified, but generally good for simple systems | Racemic | |
| cis-2,6-Disubstituted-4-methylenetetrahydropyran | Prins Cyclization | 91% | d.r. = 5:1 | |
| cis-2,6-Disubstituted tetrahydropyranone | Prins Cyclization | Good to excellent | Excellent diastereoselectivity | |
| 1,4,5,6-Tetrahydro-2H-benzo[f]isochromenes | Prins Cyclization | 54-86% | Not specified |
Reaction Mechanisms and Workflows
Williamson Ether Synthesis
The intramolecular Williamson ether synthesis is a classic example of an SN2 reaction. A strong base deprotonates the hydroxyl group of a haloalcohol to form a nucleophilic alkoxide. This alkoxide then attacks the carbon bearing the halide in an intramolecular fashion, leading to the formation of the cyclic ether.
Prins Cyclization
The Prins cyclization is initiated by the activation of a carbonyl compound (typically an aldehyde) by a Brønsted or Lewis acid. The resulting oxocarbenium ion is a potent electrophile that is attacked by the nucleophilic double bond of a homoallylic alcohol. The subsequent cyclization and trapping of the resulting cation by a nucleophile affords the tetrahydropyran ring. The high cis-selectivity often observed is a result of the reaction proceeding through a stable chair-like transition state where the substituents occupy equatorial positions.
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for both synthetic methods, highlighting the key differences in their experimental execution.
Experimental Protocols
Synthesis of 2-Methyl-tetrahydropyran via Intramolecular Williamson Ether Synthesis
Materials:
-
6-chloro-2-hexanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents) and anhydrous THF.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Add a solution of 6-chloro-2-hexanol (1.0 equivalent) in anhydrous THF dropwise to the suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to afford pure 2-methyl-tetrahydropyran.
Diastereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyranones via Prins Cyclization
Materials:
-
3-Bromobut-3-en-1-ol
-
Aldehyde (e.g., benzaldehyde)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous NaHCO₃ solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of the 3-bromobut-3-en-1-ol (1.0 equivalent) and the aldehyde (1.2 equivalents) in 1,2-dichloroethane (DCE) at -35 °C, add boron trifluoride etherate (1.2 equivalents) dropwise.
-
Stir the reaction mixture at -35 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,6-disubstituted tetrahydropyranone.
Conclusion: Choosing the Right Tool for the Job
Both the Williamson ether synthesis and the Prins cyclization are valuable and robust methods for the synthesis of tetrahydropyrans. The choice between them hinges on the specific synthetic target and the desired level of stereochemical complexity.
The intramolecular Williamson ether synthesis is a reliable and straightforward method for the preparation of simple, less substituted cyclic ethers from readily available haloalcohols. Its primary strengths lie in its simplicity and the predictability of the SN2 mechanism. However, its utility is limited when dealing with more sterically hindered systems, where elimination can become a competing pathway.
Conversely, the Prins cyclization excels in the stereoselective synthesis of highly substituted and complex tetrahydropyran rings. The ability to generate multiple stereocenters with a high degree of control in a single step makes it a powerful tool in natural product synthesis and drug discovery. While the reaction conditions can be mild, the acid-catalyzed mechanism can be prone to side reactions, and careful optimization is often required.
In essence, for the construction of simple tetrahydropyran scaffolds, the Williamson ether synthesis remains a go-to method. However, for accessing the rich stereochemical diversity of more complex, substituted tetrahydropyrans, the Prins cyclization offers a more versatile and powerful approach.
Safety Operating Guide
Safe Disposal of 4-Methyltetrahydro-2H-pyran-4-ol: A Procedural Guide
The proper disposal of 4-Methyltetrahydro-2H-pyran-4-ol is paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the appropriate handling and disposal procedures for this chemical compound. Adherence to these protocols will help mitigate risks and ensure that waste is managed in a safe and responsible manner.
Hazard Identification and Safety Precautions
Based on available safety data, this compound and structurally similar compounds are classified with several hazards that necessitate careful handling and disposal.[1]
Key Hazard Information:
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed.[1] | GHS07 (Exclamation Mark) |
| H315 | Causes skin irritation.[1] | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation.[1] | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation.[1] | GHS07 (Exclamation Mark) |
| Flammability | While a specific flashpoint for this compound is not readily available, a similar compound, 4-Methyltetrahydropyran, is a highly flammable liquid.[2] Therefore, it is prudent to treat this compound as a potential fire hazard. | GHS02 (Flame) |
Personal Protective Equipment (PPE):
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and local hazardous waste regulations. The following is a general procedural guide:
-
Waste Characterization: All waste containing this compound, including contaminated labware and absorbent materials from spills, must be treated as hazardous chemical waste.
-
Container Selection:
-
Use a dedicated, leak-proof container that is chemically compatible with the waste.
-
Ensure the container is in good condition and has a secure, tight-fitting lid.
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the specific hazards (e.g., "Harmful," "Irritant," "Flammable").
-
Note the accumulation start date and the name of the principal investigator or laboratory contact.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition.
-
Segregate the waste from incompatible materials.
-
-
Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional procedures for waste pickup requests.
-
Emergency Procedures for Spills
In the event of a spill:
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material such as sand or vermiculite to contain the substance.
-
Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Methyltetrahydro-2H-pyran-4-OL
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical information for the proper handling and disposal of 4-Methyltetrahydro-2H-pyran-4-OL (CAS No. 7525-64-6). Adherence to these procedures is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber. |
| Body Protection | Laboratory coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Operational Plan for Safe Handling
Follow these step-by-step procedures to ensure the safe handling of this compound:
-
Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the handling area.
-
-
Donning PPE:
-
Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
-
Chemical Handling:
-
Carefully open the container to avoid splashing.
-
Dispense the required amount of the chemical, minimizing the generation of aerosols or vapors.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
After handling, wash hands thoroughly with soap and water.
-
Remove PPE carefully to avoid cross-contamination. Do not wear laboratory coats or gloves outside of the designated work area.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of unused or waste this compound as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not pour down the drain.
-
Contaminated Materials: Any materials, such as gloves, paper towels, or containers, that have come into contact with the chemical should also be disposed of as hazardous waste.
-
Empty Containers: "Empty" containers may still retain chemical residues and should be treated as hazardous waste.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the sequential workflow for the safe handling of this compound, from preparation to disposal.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
